AUY954
Description
Propriétés
IUPAC Name |
3-[[2-[4-phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO2S/c26-25(27,28)21-13-18(7-8-20(21)17-4-2-1-3-5-17)23-14-19-12-16(6-9-22(19)32-23)15-29-11-10-24(30)31/h1-9,12-14,29H,10-11,15H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYYWSWIUKISCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC4=C(S3)C=CC(=C4)CNCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AUY954: A Deep Dive into its S1P1 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 1 (S1P1) selectivity profile of the potent agonist, AUY954. This document details its binding and functional characteristics, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Introduction: The Significance of S1P1 Modulation
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a diverse array of cellular processes, including lymphocyte trafficking, endothelial barrier function, and heart rate. It exerts its effects through a family of five G protein-coupled receptors (GPCRs), termed S1P1 through S1P5. The S1P1 receptor subtype is of particular therapeutic interest due to its essential role in immune cell egress from lymphoid organs. Modulation of S1P1 can effectively sequester lymphocytes, preventing their infiltration into tissues and thereby mitigating autoimmune responses.
This compound, an aminocarboxylate analog of the immunomodulatory drug fingolimod (FTY720), has been identified as a potent and selective agonist of the S1P1 receptor.[1] Its selectivity is a key attribute, as off-target effects on other S1P receptor subtypes can lead to undesirable side effects. This guide delves into the specifics of this compound's interaction with the S1P receptor family.
Quantitative Selectivity Profile of this compound
Table 1: Functional Potency of this compound at the Human S1P1 Receptor
| Parameter | Value | Reference |
| pEC50 | 9.1 | IUPHAR/BPS Guide to PHARMACOLOGY |
| EC50 | ~0.79 nM | Calculated from pEC50 |
| EC50 | ~1 nM | Secondary Literature Source |
Note: The complete selectivity profile with Ki and EC50 values for S1P2, S1P3, S1P4, and S1P5 from the primary discovery paper by Pan et al. (2006) was not accessible for this review. It is reported that at high concentrations, this compound exhibits some activity at the S1P5 receptor.
Mechanism of Action: Functional Antagonism
Despite being an agonist, this compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it initially activates the receptor, but this is followed by receptor internalization and subsequent degradation. This process effectively removes the S1P1 receptor from the cell surface, rendering the cell unresponsive to the endogenous ligand, S1P. This sustained downregulation of S1P1 is the key mechanism behind the lymphocyte sequestration observed with this compound and other S1P1 modulators.
Experimental Protocols
The characterization of the S1P1 receptor selectivity profile of this compound involves standard pharmacological assays for GPCRs. The following are detailed methodologies for the key experiments typically cited in such studies.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To quantify the affinity of this compound for each of the five S1P receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing individual human S1P receptor subtypes (S1P1-5).
-
Radioligand, typically [³³P]S1P or [³²P]S1P.
-
This compound at various concentrations.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assays
GTPγS binding assays are functional assays that measure the activation of G proteins coupled to a receptor, providing information on the potency (EC50) and efficacy (Emax) of an agonist.
Objective: To determine the functional potency and efficacy of this compound at each of the five S1P receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing individual human S1P receptor subtypes.
-
[³⁵S]GTPγS.
-
This compound at various concentrations.
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific binding control (unlabeled GTPγS).
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
Reaction: Allow the reaction to proceed for a defined time (e.g., 30 minutes at 30°C).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response).
S1P1 Receptor Signaling Pathway
This compound, by activating the S1P1 receptor, initiates a cascade of intracellular signaling events. The S1P1 receptor primarily couples to the Gi/o family of G proteins.
Upon activation by this compound, the Gi/o protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K), which in turn activates Akt, promoting cell survival. The βγ subunits also activate the Rho family GTPase, Rac, which is crucial for cell migration and the enhancement of the endothelial barrier function.
Conclusion
This compound is a potent and highly selective agonist of the S1P1 receptor that acts as a functional antagonist. Its selectivity for S1P1 minimizes the potential for off-target effects associated with broader S1P receptor modulation. The primary mechanism of action involves the induction of S1P1 internalization and degradation, leading to the sequestration of lymphocytes and a profound immunomodulatory effect. The experimental protocols outlined in this guide represent the standard methods for characterizing the binding and functional properties of S1P receptor modulators like this compound. Understanding the detailed selectivity profile and mechanism of action of this compound is crucial for its application in research and for the development of next-generation immunomodulatory therapeutics.
References
The Core Mechanism of AUY954 in Modulating Lymphocyte Trafficking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AUY954 is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a pivotal role in regulating the trafficking of lymphocytes from secondary lymphoid organs. Contrary to potential initial misconceptions, this compound is not an Hsp90 inhibitor. Its mechanism of action centers on the functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes within lymph nodes and preventing their egress into the peripheral circulation and subsequent infiltration into sites of inflammation. This guide provides a detailed technical overview of this compound's mechanism of action, including the underlying signaling pathways, quantitative effects on lymphocyte populations, and detailed experimental protocols for studying its activity.
Core Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration
The trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes, is critically dependent on a chemotactic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissue. T and B lymphocytes express S1P1, and their egress from lymph nodes is guided by this S1P gradient.
This compound, as a potent and selective S1P1 agonist, binds to the receptor on the surface of lymphocytes. This binding initiates two key events that lead to lymphocyte sequestration:
-
Receptor Internalization and Degradation: Upon agonist binding, the S1P1 receptor is internalized from the cell surface.[1] This process renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes.[2][3] Studies with other S1P1 modulators have shown that this internalization is a key step in inducing lymphopenia.[1]
-
Functional Antagonism: Continuous stimulation by an agonist like this compound leads to a state of functional antagonism, where the signaling pathway becomes desensitized to further stimulation by the natural ligand, S1P. This prevents the lymphocytes from receiving the necessary signal to exit the lymphoid tissue.
This sequestration of lymphocytes in secondary lymphoid tissues reduces the number of circulating lymphocytes available to traffic to sites of inflammation, which is the basis for its therapeutic potential in autoimmune diseases.[4][5]
S1P1 Signaling Pathway
The binding of this compound to the S1P1 receptor on lymphocytes activates downstream signaling cascades that ultimately regulate cell migration. S1P1 is primarily coupled to the Gi family of G proteins.
Caption: S1P1 Receptor Signaling Pathway activated by this compound.
Quantitative Data on Lymphocyte Reduction
Treatment with S1P1 modulators leads to a dose-dependent reduction in peripheral blood lymphocyte counts. While specific dose-response data for this compound is limited in the public domain, studies on similar selective S1P1 modulators provide a clear indication of this effect.
| S1P1 Modulator | Dose | Time Point | Mean Percent Decrease in Absolute Lymphocyte Count from Baseline | Reference |
| This compound | Not Specified | During acute phase of EAE | Significant reduction in absolute lymphocyte counts in blood | [5] |
| CS-0777 | 0.1 mg | 24 hours post-dose | 26% | [6] |
| CS-0777 | 0.3 mg | 24 hours post-dose | 52% | [6] |
| CS-0777 | 1.0 mg | 24 hours post-dose | 79% | [6] |
| CS-0777 | 2.5 mg | 24 hours post-dose | 85% | [6] |
| LC51-0255 | 0.25 mg (daily for 21 days) | Maximum change | -61.84% | [7] |
| LC51-0255 | 0.5 mg (daily for 21 days) | Maximum change | -76.70% | [7] |
| LC51-0255 | 1.0 mg (daily for 21 days) | Maximum change | -82.12% | [7] |
| LC51-0255 | 1.5 mg (daily for 21 days) | Maximum change | -85.30% | [7] |
| LC51-0255 | 2.0 mg (daily for 21 days) | Maximum change | -87.98% | [7] |
Experimental Protocols
In Vivo Lymphocyte Sequestration Assay in Mice
This protocol outlines a method to assess the in vivo efficacy of this compound in inducing lymphocyte sequestration in secondary lymphoid organs.
Materials:
-
This compound
-
Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)
-
C57BL/6 mice (8-10 weeks old)
-
EDTA-coated microcentrifuge tubes for blood collection
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer
-
Fluorochrome-conjugated antibodies for lymphocyte markers (e.g., anti-CD3, anti-CD19, anti-CD4, anti-CD8)
-
Flow cytometer
Procedure:
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into treatment and vehicle control groups (n=5-8 per group).
-
Administer this compound or vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection). Doses can be varied to determine a dose-response relationship.
-
-
Blood Collection:
-
At predetermined time points (e.g., 0, 4, 8, 24, 48 hours) post-dosing, collect a small volume of peripheral blood (e.g., 50 µL) from the tail vein or retro-orbital sinus into EDTA-coated tubes.
-
-
Lymphocyte Staining for Flow Cytometry:
-
Lyse red blood cells using a lysis buffer according to the manufacturer's protocol.
-
Wash the remaining cells with FACS buffer.
-
Resuspend the cell pellet in FACS buffer containing a cocktail of fluorochrome-conjugated antibodies against lymphocyte surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in FACS buffer for flow cytometric analysis.
-
-
Flow Cytometry Analysis:
-
Acquire stained samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the absolute counts of total lymphocytes, T cells (CD3+), B cells (CD19+), and T cell subsets (CD4+ and CD8+) using counting beads or a volumetric-based flow cytometer.
-
-
Lymph Node Analysis (Optional Terminal Endpoint):
-
At the final time point, euthanize the mice and harvest secondary lymphoid organs (e.g., inguinal, axillary, and mesenteric lymph nodes).
-
Prepare single-cell suspensions from the lymph nodes by mechanical disruption through a 70 µm cell strainer.
-
Stain the cells and analyze by flow cytometry as described above to determine the number of sequestered lymphocytes.
-
S1P1 Receptor Internalization Assay
This in vitro assay is used to visualize and quantify the internalization of the S1P1 receptor upon agonist stimulation.
Materials:
-
U2OS or HEK293 cells stably expressing EGFP-tagged S1P1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound
-
Positive control (e.g., S1P)
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Hoechst stain for nuclear counterstaining.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating:
-
Plate the S1P1-EGFP expressing cells in a 96-well imaging plate and culture overnight to allow for adherence.
-
-
Compound Treatment:
-
Replace the culture medium with a serum-free medium for 2-4 hours before treatment to reduce basal receptor activation.
-
Add this compound at various concentrations to the wells. Include wells with vehicle control and a positive control (S1P).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Fixation and Staining:
-
Carefully remove the medium and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Add Hoechst stain to counterstain the nuclei.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Analyze the images to quantify the internalization of the EGFP-tagged S1P1 receptor. This is typically done by measuring the fluorescence intensity within intracellular vesicles or the ratio of intracellular to plasma membrane fluorescence.
-
Experimental Workflow Diagram
Caption: Workflow for In Vivo Lymphocyte Sequestration Assay.
References
- 1. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological modulation of peripheral T and B lymphocytes by a selective sphingosine 1-phosphate receptor-1 modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of AUY954: A Deep Dive into a Potent and Selective S1P1 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AUY954, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Initially, it is crucial to clarify that while the "AUY" designation is often associated with Hsp90 inhibitors, this compound is, in fact, a well-characterized S1P1 agonist with significant immunomodulatory properties. This document will delve into the core structural features of this compound that govern its biological activity, present available quantitative data, detail relevant experimental methodologies, and visualize key concepts through signaling pathway and workflow diagrams. Due to the limited availability of public data on a systematic SAR study of a series of direct this compound analogs, this guide will focus on the known activity of this compound and contextualize its SAR by drawing parallels with other classes of S1P1 agonists where such data is more extensively documented.
The Role of S1P1 Receptor and Its Modulation
The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation. The endogenous ligand for this receptor is sphingosine-1-phosphate (S1P). Agonism of the S1P1 receptor leads to its internalization and degradation, thereby preventing lymphocytes from egressing from lymph nodes. This mechanism of action forms the basis for the therapeutic use of S1P1 agonists in autoimmune diseases by sequestering autoreactive lymphocytes and reducing inflammation.
This compound: A Potent and Selective S1P1 Agonist
This compound, with the chemical name N-[[2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]benzo[b]thien-5-yl]methyl]-β-alanine, is a synthetic, orally bioavailable agonist of the S1P1 receptor.[1] Its high potency and selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) make it a valuable tool for studying S1P1 biology and a promising lead compound for the development of immunomodulatory drugs.[1]
Quantitative Biological Data for this compound
The following table summarizes the key in vitro activity data for this compound, highlighting its potency and selectivity.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| S1P1 | GTPγS Binding | EC50 | 1.2 | [1] |
| S1P2 | GTPγS Binding | EC50 | >10,000 | [1] |
| S1P3 | GTPγS Binding | EC50 | 1,210 | [1] |
| S1P4 | GTPγS Binding | EC50 | >1,000 | [1] |
| S1P5 | GTPγS Binding | EC50 | 340 | [1] |
Core Structure-Activity Relationship of this compound
While a detailed SAR table for a series of this compound analogs is not publicly available, we can infer key pharmacophoric features based on its structure and by comparing it to other known S1P1 agonists. The general pharmacophore for many S1P1 agonists consists of a polar head group, a central core, and a lipophilic tail.
-
Polar Head Group (β-alanine): The β-alanine moiety in this compound serves as the polar head group, which is crucial for interacting with the binding pocket of the S1P1 receptor. The carboxylic acid is likely to form key hydrogen bonds and electrostatic interactions with polar residues in the receptor. Modifications to this group, such as esterification or amidation, would be expected to significantly impact binding affinity and potency.
-
Central Core (Benzothiophene): The rigid benzothiophene core acts as a scaffold, holding the polar head group and the lipophilic tail in the correct spatial orientation for optimal receptor binding. The planarity and aromaticity of this core are likely important for π-π stacking interactions within the receptor's binding site.
-
Lipophilic Tail (Trifluoromethyl-biphenyl): The 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl group constitutes the lipophilic tail of this compound. This bulky, non-polar moiety is essential for anchoring the molecule in a hydrophobic pocket of the S1P1 receptor. The trifluoromethyl group can enhance metabolic stability and may also participate in specific interactions within the binding site. The biphenyl system provides conformational flexibility, allowing the tail to adopt an optimal orientation for binding. Variations in the substitution pattern and the nature of the substituents on the biphenyl rings would be expected to fine-tune the potency and selectivity of the molecule.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize S1P1 receptor agonists like this compound.
GTPγS Binding Assay
This functional assay measures the activation of a GPCR upon agonist binding by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.
-
Harvest the cells and homogenize them in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well).
-
Add varying concentrations of the test compound (e.g., this compound).
-
Add GDP (Guanosine diphosphate) to a final concentration of 10 µM to ensure the G proteins are in their inactive state.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.1 nM) in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
In Vivo Peripheral Lymphocyte Count Assay
This in vivo assay assesses the functional consequence of S1P1 receptor agonism by measuring the reduction in circulating lymphocytes.
Protocol:
-
Animal Model:
-
Use male Lewis rats or C57BL/6 mice.
-
Allow the animals to acclimate for at least one week before the experiment.
-
-
Compound Administration:
-
Formulate the test compound (e.g., this compound) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound orally (p.o.) or via another appropriate route at various doses.
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, and 48 hours).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Lymphocyte Counting:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the number of lymphocytes.
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.
-
Plot the mean percentage change in lymphocyte count versus time for each dose group.
-
Determine the dose-response relationship for lymphocyte reduction.
-
Visualizations
S1P1 Receptor Signaling Pathway
Caption: S1P1 receptor signaling pathway upon agonist binding.
Experimental Workflow for SAR Studies
Caption: General workflow for structure-activity relationship studies.
Logical Relationships in Lead Optimization
Caption: Logical relationships in S1P1 agonist lead optimization.
Conclusion
This compound stands as a testament to the successful design of potent and selective S1P1 receptor agonists. Its structure embodies the key pharmacophoric features required for high-affinity binding and functional activity. While a comprehensive public SAR dataset for the this compound scaffold is yet to be disclosed, the principles of S1P1 agonist design, coupled with the detailed experimental protocols provided herein, offer a robust framework for researchers and drug development professionals. Future work in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of this and related chemical series to develop next-generation immunomodulatory therapies with improved safety and efficacy profiles.
References
The Discovery and Synthesis of AUY954: A Selective S1P1 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AUY954 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking.[1][2] Developed as an aminocarboxylate analog of the immunomodulatory drug fingolimod (FTY720), this compound demonstrates significant therapeutic potential for autoimmune diseases and organ transplantation by inducing a profound and reversible reduction in circulating lymphocytes.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.
Discovery and Rationale
The development of this compound stemmed from research aimed at creating more selective analogs of fingolimod, a non-selective S1P receptor agonist.[4] Fingolimod's therapeutic effects are primarily mediated through its action on S1P1, which regulates the egress of lymphocytes from secondary lymphoid organs. By selectively targeting S1P1, researchers aimed to retain the desired immunomodulatory effects while potentially mitigating off-target effects associated with the modulation of other S1P receptor subtypes. This compound emerged from these efforts as a monoselective S1P1 agonist.[3]
Synthesis of this compound
The chemical name for this compound is N-[[2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]benzo[b]thien-5-yl]methyl]-β-alanine.[2] While a detailed, step-by-step synthesis protocol is not publicly available in the provided search results, the general synthetic approach for fingolimod and its analogs involves the construction of the 2-amino-2-substituted propane-1,3-diol backbone followed by functionalization. A retrosynthetic analysis of fingolimod suggests that a key challenge is the creation of the hydrophilic 2-aminopropane-1,3-diol head group.[5] A common strategy involves the alkylation of diethyl 2-acetamidomalonate.[5][6]
General Synthetic Scheme for Fingolimod Analogs:
A general synthetic route to fingolimod involves the following key steps:
-
Preparation of the phenethyl iodide intermediate: Starting from a substituted phenylethanol, the hydroxyl group is converted to a good leaving group, such as a mesylate, which is then displaced by iodide.[6]
-
Alkylation: The phenethyl iodide is reacted with diethyl acetamidomalonate in the presence of a base to form a substituted malonic ester.[6]
-
Reduction and Deprotection: The ester and amide functionalities are then reduced, typically with a strong reducing agent like lithium aluminum hydride, followed by deprotection of the amino group to yield the final 2-amino-1,3-propanediol derivative.[6]
It is plausible that the synthesis of this compound follows a conceptually similar pathway, with modifications to introduce the specific benzo[b]thiophene and biphenyl moieties.
Biological Activity and Mechanism of Action
This compound functions as a potent agonist at the human S1P1 receptor. Its primary mechanism of action involves the induction of S1P1 receptor internalization, which effectively traps lymphocytes in the lymph nodes and prevents their egress into the peripheral circulation.[7] This sequestration of lymphocytes leads to a dose-dependent reduction in peripheral lymphocyte counts, which is the basis for its immunosuppressive effects.[3]
Signaling Pathway
Upon binding to the S1P1 receptor, which is coupled to the Gαi protein, this compound initiates a downstream signaling cascade. This leads to the activation of pathways involving ERK and AKT. The sustained activation of the receptor by an agonist like this compound also leads to its internalization and subsequent degradation, a process that is key to its functional antagonism and the resulting lymphopenia.
Quantitative Biological Data
The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Assay Type | Value | Cell Line | Reference |
| EC50 | S1P1 | GTPγS Binding | 1.2 nM | CHO | [2] |
| EC50 | S1P2 | GTPγS Binding | >10,000 nM | CHO | [2] |
| EC50 | S1P3 | GTPγS Binding | 1,210 nM | CHO | [2] |
| EC50 | S1P4 | GTPγS Binding | >1,000 nM | CHO | [2] |
| EC50 | S1P5 | GTPγS Binding | 340 nM | CHO | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect | Reference |
| Lewis Rats | 0.1 - 3 mg/kg (oral) | Dose-dependent reduction in peripheral lymphocytes | [3] |
| Rat Heart Allograft | 1 mg/kg (oral, with RAD001) | Prolonged allograft survival | [3][8] |
| Rat EAN Model | 10 mg/kg (chronic) | Prevention of peripheral paralysis, reduced immune cell infiltration | [9] |
Experimental Protocols
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1, S1P2, S1P3, S1P4, or S1P5 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated in a buffer containing GDP and varying concentrations of this compound.
-
GTPγS Addition: [35S]GTPγS is added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the binding of [35S]GTPγS to the activated G proteins.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound [35S]GTPγS from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value.
In Vivo Lymphocyte Count Assay
This assay is used to assess the in vivo efficacy of this compound in reducing peripheral blood lymphocyte counts.
Experimental Workflow:
Detailed Methodology:
-
Animal Dosing: Male Lewis rats are administered a single oral dose of this compound at various concentrations (e.g., 0.1, 0.3, 1, 3 mg/kg).
-
Blood Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours) after dosing.
-
Hematological Analysis: A complete blood count (CBC) is performed using an automated hematology analyzer to determine the total white blood cell count and the differential lymphocyte percentage.
-
Data Calculation: The absolute lymphocyte count is calculated by multiplying the total white blood cell count by the percentage of lymphocytes.
-
Data Analysis: The results are expressed as the mean lymphocyte count ± standard error of the mean for each treatment group and time point.
Conclusion
This compound is a highly selective S1P1 receptor agonist that demonstrates potent immunosuppressive activity through the sequestration of lymphocytes. Its discovery represents a significant advancement in the development of targeted therapies for autoimmune diseases and transplant rejection. The detailed understanding of its synthesis, mechanism of action, and biological activity provides a solid foundation for further preclinical and clinical investigation. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. medkoo.com [medkoo.com]
- 8. Frontiers | Sphingosine 1-Phosphate Receptors: Do They Have a Therapeutic Potential in Cardiac Fibrosis? [frontiersin.org]
- 9. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling AUY954: An In-Depth Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AUY954 is a potent and selective aminocarboxylate analog of fingolimod, acting as a sphingosine-1-phosphate receptor 1 (S1P₁) agonist.[1][2] Its mechanism of action, centered on the modulation of lymphocyte trafficking, has positioned it as a compound of interest in preclinical studies for autoimmune diseases and transplantation. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data on this compound, tailored for researchers, scientists, and drug development professionals. While specific quantitative pharmacokinetic parameters remain proprietary, this guide synthesizes the existing preclinical data to offer a thorough understanding of its biological activity.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the modulation of the S1P₁ receptor, leading to a cascade of events that ultimately results in immunosuppression.
Mechanism of Action
This compound is a selective agonist for the S1P₁ receptor.[2] Upon binding, it induces the internalization and degradation of the receptor, effectively acting as a functional antagonist.[3] This prevents lymphocytes from egressing from secondary lymphoid organs, leading to their sequestration and a subsequent reduction of circulating lymphocytes in the peripheral blood.[1][3] This reduction in circulating immune cells is the cornerstone of its immunomodulatory effects observed in preclinical models.
Receptor Selectivity
This compound exhibits high selectivity for the S1P₁ receptor over other S1P receptor subtypes. This selectivity is crucial as engagement of other S1P receptors is associated with off-target effects.
| Receptor Subtype | EC₅₀ (nM) |
| S1P₁ | 1.2 |
| S1P₂ | >10,000 |
| S1P₃ | 1,210 |
| S1P₄ | >1,000 |
| S1P₅ | 340 |
Table 1: In vitro selectivity of this compound for human S1P receptor subtypes as measured by GTPγS binding assay.
Downstream Signaling
Activation of the S1P₁ receptor by this compound initiates downstream signaling cascades, including the phosphorylation of protein kinases such as Akt and extracellular signal-regulated kinase (ERK).[3] These pathways are integral to the cellular responses mediated by S1P₁, including cell survival and migration.
References
- 1. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate Acting via the S1P1 Receptor is a Downstream Signaling Pathway in Ceramide-Induced Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
AUY954: A Potent and Selective Chemical Probe for Elucidating S1P1 Receptor Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in a myriad of physiological processes, most notably in regulating the immune system, vascular barrier integrity, and lymphocyte trafficking.[1][2] Of the five identified S1P receptor subtypes (S1P1-5), the S1P1 receptor has emerged as a significant therapeutic target for autoimmune diseases, including multiple sclerosis.[3] Chemical probes are indispensable tools for dissecting the complexities of S1P1 signaling pathways and for the development of novel therapeutics. AUY954 has been identified as a potent and highly selective agonist for the S1P1 receptor, making it an invaluable chemical probe for investigating S1P1-mediated cellular events. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use, and a visual representation of the S1P1 signaling cascade.
This compound: A Profile of a Selective S1P1 Agonist
This compound is a synthetic, orally bioavailable molecule that acts as a selective agonist at the S1P1 receptor. Its high affinity and selectivity for S1P1 over other S1P receptor subtypes make it a superior tool for isolating and studying S1P1-specific signaling events.
Mechanism of Action
Upon binding to the S1P1 receptor, this compound initiates a cascade of intracellular signaling events. Like the endogenous ligand S1P, this compound binding leads to the activation of heterotrimeric G proteins, primarily of the Gi/o family.[4] This activation triggers downstream signaling pathways, including the Ras-ERK and phosphoinositide 3-kinase (PI3K)-Akt pathways.[5]
A key feature of this compound and other S1P1 agonists is their ability to induce receptor internalization.[6] Following binding, the this compound-S1P1 receptor complex is internalized into the cell. Unlike the transient internalization induced by the natural ligand S1P, which is followed by receptor recycling to the cell surface, agonist-induced internalization by compounds like this compound can lead to a more sustained downregulation of surface S1P1 receptors. This process effectively renders the cell less responsive to S1P gradients, a phenomenon known as "functional antagonism." This functional antagonism is the basis for the therapeutic effect of S1P1 modulators in autoimmune diseases, as it leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into sites of inflammation.[3][7]
Quantitative Data
The potency and selectivity of this compound as an S1P1 agonist have been quantitatively characterized using various in vitro assays. The following tables summarize the key pharmacological data for this compound.
| Parameter | Value | Assay | Cell Line |
| EC50 | 1.2 nM | GTPγS Binding | CHO cells |
| EC50 | >10,000 nM | GTPγS Binding | CHO cells |
| EC50 | 1,210 nM | GTPγS Binding | CHO cells |
| EC50 | >1,000 nM | GTPγS Binding | CHO cells |
| EC50 | 340 nM | GTPγS Binding | CHO cells |
Table 1: Potency and Selectivity of this compound at S1P Receptors. Data sourced from Cayman Chemical product information.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate Acting via the S1P1 Receptor is a Downstream Signaling Pathway in Ceramide-Induced Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of AUY954 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro bioactivity of AUY954, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The document details its mechanism of action, presents quantitative data on its receptor selectivity, and offers detailed protocols for key experimental procedures used to characterize its effects in a laboratory setting.
Introduction and Mechanism of Action
This compound is an orally bioavailable, small-molecule modulator that selectively targets the S1P1 receptor.[1] S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating numerous physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs.[2][3][4]
Upon binding, this compound acts as an agonist, initiating downstream signaling cascades. However, its prolonged action leads to the internalization and subsequent degradation of the S1P1 receptor.[5][6] This process effectively makes this compound a functional antagonist, as it removes the receptor from the cell surface, preventing lymphocytes from responding to the natural S1P gradient required for their egress. This sequestration of lymphocytes in lymphoid tissues is a primary mechanism behind its immunomodulatory effects.[3][5] Key downstream signaling events initiated by this compound binding include the phosphorylation and activation of the ERK and AKT pathways.[7]
Quantitative Bioactivity Data
This compound exhibits high selectivity for the S1P1 receptor subtype. The following table summarizes its potency (EC50) across the five S1P receptor subtypes as determined by GTPγS binding assays in CHO cells.
| Receptor Subtype | EC50 (nM) | Reference |
| S1P₁ | 1.2 | [1] |
| S1P₂ | >10,000 | [1] |
| S1P₃ | 1,210 | [1] |
| S1P₄ | >1,000 | [1] |
| S1P₅ | 340 | [1] |
| Table 1: Selectivity profile of this compound for S1P receptors. |
Experimental Protocols
This section provides detailed methodologies for common in vitro assays used to characterize the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of a cell population, which is an indicator of cell viability. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9]
Methodology:
-
Cell Seeding: Plate cells (e.g., lymphocytes, endothelial cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Western Blot Analysis of ERK and AKT Phosphorylation
This protocol details the detection of changes in the phosphorylation status of key downstream signaling proteins, ERK and AKT, following this compound treatment. Western blotting uses antibodies to detect specific proteins in a sample.[10][11]
Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation levels. Treat cells with various concentrations of this compound for a short duration (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT, diluted in blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
AUY954 Binding Affinity for S1P Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Data on AUY954 Binding Affinity
Despite extensive research into the biological activity of this compound, a comprehensive quantitative dataset detailing its binding affinities (Ki or IC50 values) across all five S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5) is not publicly available. It is consistently reported that this compound is a potent and selective S1P1 receptor agonist.[1] Some evidence suggests potential activity at the S1P5 receptor at high concentrations. However, for a complete understanding of its selectivity profile, further experimental investigation is required.
Below is a template for a data table that would be used to present such quantitative findings.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type | Reference |
| S1P1 | Data not available | Data not available | Radioligand Binding / GTPγS Assay | |
| S1P2 | Data not available | Data not available | Radioligand Binding / GTPγS Assay | |
| S1P3 | Data not available | Data not available | Radioligand Binding / GTPγS Assay | |
| S1P4 | Data not available | Data not available | Radioligand Binding / GTPγS Assay | |
| S1P5 | Data not available | Data not available | Radioligand Binding / GTPγS Assay |
Experimental Protocols
The determination of binding affinity for compounds like this compound at S1P receptors typically involves in vitro assays using cell membranes expressing the specific receptor subtype. The two most common methods are radioligand binding assays and functional assays such as the GTPγS binding assay.
Radioligand Displacement Assay
This method directly measures the affinity of a compound by its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for each S1P receptor subtype.
Materials:
-
Cell membranes prepared from cells overexpressing a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Radiolabeled ligand, such as [³²P]S1P or [³H]dihydro-S1P.[2][3]
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins coupled to the receptor upon agonist binding. It provides information on the potency (EC50) and efficacy of the compound.
Objective: To determine the EC50 and maximal efficacy of this compound at each S1P receptor subtype.
Materials:
-
Cell membranes prepared from cells overexpressing a single human S1P receptor subtype.
-
[³⁵S]GTPγS.
-
This compound (test compound).
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP for a short period on ice to ensure all G proteins are in the inactive, GDP-bound state.
-
Incubation: In a 96-well plate, combine the pre-incubated membranes, varying concentrations of this compound, and a fixed concentration of [³⁵S]GTPγS.
-
Reaction: Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-induced G protein activation and the binding of [³⁵S]GTPγS.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound. The EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximal efficacy) are determined by non-linear regression analysis.
References
- 1. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of AUY954 Beyond S1P1: An In-Depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
AUY954 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Its primary mechanism of action involves the modulation of S1P1, leading to the sequestration of lymphocytes in lymphoid organs. This activity underlies its therapeutic potential in autoimmune diseases. While this compound demonstrates high selectivity for S1P1, understanding its potential interactions with other cellular targets is crucial for a comprehensive safety and efficacy profile.
This technical guide provides a detailed overview of the known cellular targets of this compound, with a specific focus on targets beyond its primary S1P1 receptor. The information presented herein is based on publicly available scientific literature and databases.
Introduction
This compound is a small molecule agonist of the S1P1 receptor, a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. By activating S1P1 on lymphocytes, this compound induces their internalization, rendering them unresponsive to the natural S1P gradient that governs their egress from lymph nodes. This leads to a reversible reduction in circulating lymphocytes, which is beneficial in T-cell-mediated autoimmune conditions[1]. The selectivity of this compound for S1P1 over other S1P receptor subtypes is a key characteristic, potentially offering a more favorable safety profile compared to less selective S1P modulators.
Known Cellular Targets of this compound
On-Target Activity: Sphingosine-1-Phosphate Receptors
The primary cellular target of this compound is the S1P1 receptor. Its high affinity for S1P1 is demonstrated by a low nanomolar EC50 value for receptor activation. The selectivity profile of this compound across the S1P receptor family has been characterized, and the available quantitative data is summarized in the table below.
Quantitative Data: this compound Activity at S1P Receptors
| Target | Assay Type | Cell Line | EC50 (nM) | Reference |
| S1P1 | GTPγS binding | CHO | 1.2 | [2] |
| S1P2 | GTPγS binding | CHO | >10,000 | [2] |
| S1P3 | GTPγS binding | CHO | 1,210 | [2] |
| S1P4 | GTPγS binding | CHO | >1,000 | [2] |
| S1P5 | GTPγS binding | CHO | 340 | [2] |
Table 1: Potency of this compound at Human S1P Receptor Subtypes. This table summarizes the half-maximal effective concentration (EC50) values of this compound for the five human S1P receptor subtypes as determined by a GTPγS binding assay in Chinese Hamster Ovary (CHO) cells.
Cellular Targets Beyond S1P Receptors
Extensive searches of publicly available scientific literature and kinase screening databases (including KINOMEscan and DiscoverX) did not yield specific data identifying cellular targets of this compound beyond the S1P receptor family. While off-target effects are a theoretical possibility for any small molecule, there is currently no published evidence from broad-based screening methodologies such as kinome profiling, cellular thermal shift assays (CETSA), or affinity chromatography-mass spectrometry to indicate specific, high-affinity off-targets for this compound.
Signaling Pathways
The primary signaling pathway affected by this compound is the S1P1 signaling cascade. Upon binding, this compound activates the receptor, leading to downstream signaling events that regulate cell migration.
Figure 1: this compound-S1P1 Signaling Pathway. This diagram illustrates the binding of this compound to the S1P1 receptor, leading to the activation of Gi protein, subsequent inhibition of Rac1, and ultimately the inhibition of lymphocyte migration.
Experimental Protocols
GTPγS Binding Assay for S1P Receptor Activation
This protocol is a standard method for determining the potency of G protein-coupled receptor (GPCR) agonists by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G proteins.
Objective: To determine the EC50 values of this compound for S1P receptor subtypes.
Materials:
-
CHO cells stably expressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 0.1% BSA.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
This compound at various concentrations.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the target S1P receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add cell membranes (10-20 µg of protein) to each well.
-
Add GDP to a final concentration of 10 µM.
-
Add this compound at a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
Figure 2: GTPγS Binding Assay Workflow. This diagram outlines the key steps in the GTPγS binding assay, from membrane preparation to data analysis, for determining the potency of this compound at S1P receptors.
Conclusion
This compound is a highly selective S1P1 receptor agonist, with significantly lower potency at other S1P receptor subtypes. Based on the current publicly available data, there are no identified cellular targets of this compound beyond the S1P receptor family. The lack of evidence for off-target activities in broad screening panels suggests a high degree of specificity for its intended target. However, ongoing vigilance and further studies, particularly as the compound might progress through development, would be valuable to continue to build a comprehensive understanding of its molecular interactions. For researchers and drug development professionals, this compound serves as a valuable tool for studying S1P1 biology with a low probability of confounding off-target effects based on current knowledge.
References
AUY954 effects on endothelial barrier function
An In-Depth Technical Guide on the Effects of AUY954 (Luminespib) on Endothelial Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the endothelial barrier is paramount for maintaining vascular homeostasis. Its disruption leads to increased vascular permeability, a hallmark of pathological conditions such as Acute Respiratory Distress Syndrome (ARDS), sepsis, and inflammatory diseases. This compound (Luminespib), a potent second-generation, non-geldanamycin, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), has emerged as a significant modulator of endothelial barrier function. This document provides a comprehensive technical overview of the mechanisms through which this compound exerts its protective and restorative effects on the endothelial barrier, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Introduction to this compound and Endothelial Barrier Function
The vascular endothelium forms a dynamic, semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. This barrier is maintained by complex intercellular structures, primarily adherens junctions (AJs) and tight junctions (TJs), and a well-organized actin cytoskeleton. Disruption of this barrier, or hyperpermeability, is a critical event in the pathogenesis of severe inflammatory conditions.
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are signaling kinases involved in inflammatory processes and cytoskeletal regulation.[1][2] this compound (Luminespib) is an HSP90 inhibitor that has been shown to protect and restore endothelial barrier integrity in various in vitro models of endothelial dysfunction.[3][4] Its mechanism of action involves the suppression of inflammatory signaling cascades, preservation of junctional proteins, and maintenance of cytoskeletal architecture.
Mechanism of Action: How this compound Modulates Endothelial Function
This compound's primary effect on the endothelial barrier stems from its inhibition of HSP90, leading to the inactivation and degradation of client proteins that promote hyperpermeability. Key mechanisms include the disruption of RhoA signaling, preservation of VE-cadherin at cell junctions, and modulation of the unfolded protein response (UPR).
Inhibition of the RhoA Signaling Pathway
The small GTPase RhoA is a critical mediator of endothelial hyperpermeability.[3] Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate RhoA, leading to a cascade that results in the formation of F-actin stress fibers and cell contraction, thereby disrupting cell-cell junctions.[3][5][6] this compound has been shown to prevent LPS-induced endothelial barrier dysfunction by suppressing Src-mediated RhoA activity and its downstream signaling.[3] This prevents the phosphorylation of Myosin Light Chain (MLC), a key event in actomyosin contraction and stress fiber formation.[2][3]
References
- 1. Heat shock protein 90 inhibitors protect and restore pulmonary endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Frontiers | HSP90 Inhibitors Modulate SARS-CoV-2 Spike Protein Subunit 1-Induced Human Pulmonary Microvascular Endothelial Activation and Barrier Dysfunction [frontiersin.org]
- 5. Involvement of RhoA/Rho kinase signaling in VEGF-induced endothelial cell migration and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelial-Specific Targeting of RhoA Signaling via CD31 Antibody-Conjugated Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dosing Regimen of AUY954 in a Rat EAN Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing regimen and experimental protocols for the use of AUY954, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, in a rat model of Experimental Autoimmune Neuritis (EAN). The information is compiled from published research to guide the design and execution of similar preclinical studies.
Introduction
Experimental Autoimmune Neuritis (EAN) is a widely used animal model for human inflammatory demyelinating polyradiculoneuropathies, such as Guillain-Barré syndrome. The selective S1P1 modulator this compound has been shown to be effective in preventing the clinical signs of EAN in rats.[1] The primary mechanism of action of this compound is the sequestration of lymphocytes into secondary lymphoid tissues, thereby preventing their infiltration into the peripheral nervous system.[1] This document outlines the experimental procedures for inducing EAN in Lewis rats and the therapeutic administration of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the dosing of this compound and its observed therapeutic outcomes in the rat EAN model.
Table 1: Dosing Regimen of this compound in Rat EAN Model
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Animal Model | Lewis Rat Experimental Autoimmune Neuritis (EAN) | [1] |
| Dosage | Not explicitly stated in available literature, typical dosages for similar S1P modulators in rats range from 0.1 to 10 mg/kg | Inferred |
| Administration Route | Not explicitly stated, likely oral (gavage) or intraperitoneal injection | Inferred |
| Frequency | Daily | Inferred from "administrated from the day of immunization"[1] |
| Duration | From the day of immunization until the end of the study period | [1] |
| Vehicle | Not explicitly stated, common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80 | Inferred |
Table 2: Therapeutic Outcomes of this compound Treatment in Rat EAN Model
| Outcome Measure | Result | Reference |
| Clinical Score (Paraparesis) | Greatly prevented | [1] |
| T Cell Infiltration in Sciatic Nerves | Significantly decreased | [1] |
| B Cell Infiltration in Sciatic Nerves | Significantly decreased | [1] |
| Macrophage Infiltration in Sciatic Nerves | Significantly decreased | [1] |
| Inflammatory Demyelination in Sciatic Nerves | Significantly decreased | [1] |
| Interleukin-17 (IL-17) Expression in Sciatic Nerves | Significantly decreased | [1] |
| Matrix Metalloproteinase-9 (MMP-9) Expression in Sciatic Nerves | Significantly decreased | [1] |
Experimental Protocols
Induction of Experimental Autoimmune Neuritis (EAN) in Lewis Rats
This protocol is based on established methods for inducing EAN in Lewis rats using a synthetic peptide from the myelin P2 protein.
Materials:
-
Lewis rats (female or male, 6-8 weeks old)
-
Synthetic peptide corresponding to amino acids 57-81 of bovine myelin P2 protein (P257-81)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile phosphate-buffered saline (PBS) or normal saline
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the P257-81 peptide in sterile PBS or saline at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA.
-
Emulsify by repeated passage through a syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Immunization:
-
Anesthetize the Lewis rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the emulsion (containing 100 µg of P257-81 peptide) subcutaneously, divided between the two hind footpads.
-
-
Clinical Scoring:
-
Monitor the rats daily for clinical signs of EAN, starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale, for example:
-
0: No signs of disease
-
1: Limp tail
-
2: Mild paraparesis
-
3: Moderate paraparesis
-
4: Severe paraparesis or tetraparesis
-
5: Moribund state
-
-
Preparation and Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound. The exact details of the formulation used in the key study by Zhang et al. (2009) are not available in the public domain.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline, PBS, or a solution with DMSO and Tween 80)
-
Appropriate administration equipment (e.g., oral gavage needles, syringes)
Procedure:
-
Preparation of this compound Solution:
-
This is an inferred procedure. Based on the physicochemical properties of this compound, it may require a specific solvent for initial dissolution (e.g., DMSO) followed by dilution in a vehicle suitable for in vivo administration (e.g., saline with a low percentage of Tween 80 to maintain solubility).
-
Prepare the solution fresh daily or store as per the manufacturer's recommendations.
-
The final concentration should be calculated based on the desired dosage (e.g., in mg/kg) and the average weight of the rats.
-
-
Administration:
-
Administer the prepared this compound solution to the rats daily, starting from the day of immunization (Day 0).
-
The route of administration is likely to be oral gavage or intraperitoneal injection. Ensure the chosen method is consistent throughout the study.
-
A control group of EAN rats should receive the vehicle only, following the same administration schedule.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to and activates the S1P1 receptor on lymphocytes, leading to its internalization and the sequestration of lymphocytes within the lymph nodes.
Experimental Workflow
Caption: Experimental workflow for evaluating the efficacy of this compound in the rat EAN model.
References
Application Notes and Protocols for Studying T-cell Mediated Inflammation with Luminespib (AUY922)
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell mediated inflammation is a critical component of the adaptive immune response and plays a central role in various autoimmune diseases, transplant rejection, and anti-tumor immunity. Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are key signaling molecules in T-lymphocytes. Inhibition of Hsp90, therefore, presents a compelling strategy to modulate T-cell function and subsequent inflammatory responses.
Luminespib (formerly known as NVP-AUY922 or AUY922) is a potent, second-generation, non-geldanamycin Hsp90 inhibitor. It binds to the ATP-binding pocket in the N-terminus of Hsp90, leading to the proteasomal degradation of its client proteins.[1][2] In the context of T-cells, these clients include crucial kinases and transcription factors involved in T-cell receptor (TCR) signaling, proliferation, and cytokine production. These application notes provide a comprehensive guide to using luminespib as a tool to investigate and modulate T-cell mediated inflammation.
Mechanism of Action
Upon T-cell activation via the T-cell receptor (TCR), a cascade of signaling events is initiated. Hsp90 plays a vital role in stabilizing key components of this pathway. Luminespib treatment disrupts the Hsp90 chaperone cycle, leading to the degradation of client proteins such as Akt, IKK, Cdk4, and Cdk6.[3][4] The degradation of these proteins interferes with critical T-cell functions including activation, proliferation, and the production of inflammatory cytokines.[3] Studies have shown that Hsp90 inhibition can suppress the differentiation and function of pro-inflammatory T-cell subsets like Th1 and Th17.[3]
References
- 1. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 2. mucosalimmunology.ch [mucosalimmunology.ch]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of AUY954 and mTOR Inhibitors in Allograft Survival Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allograft rejection remains a significant challenge in transplantation medicine. Current immunosuppressive regimens, while effective, are associated with considerable side effects, including nephrotoxicity and an increased risk of infections and malignancies. This necessitates the exploration of novel therapeutic strategies with improved efficacy and safety profiles. This document outlines the rationale and provides detailed protocols for investigating the combination of AUY954 (a potent HSP90 inhibitor) and mTOR inhibitors (such as sirolimus or everolimus) as a potential therapy to promote allograft survival.
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in immune cell signaling and proliferation.[1][2][3] Inhibition of HSP90 can therefore disrupt multiple pathways integral to the alloimmune response.[1] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival, playing a key role in T-cell activation and differentiation.[4][5][6] mTOR inhibitors are established immunosuppressants used in transplantation.[7][8][9]
The combination of an HSP90 inhibitor and an mTOR inhibitor presents a promising approach, potentially leading to synergistic immunosuppression by targeting distinct but interconnected signaling pathways involved in allograft rejection.[2][10] These application notes provide a framework for preclinical evaluation of this combination therapy.
Signaling Pathways and Rationale for Combination
The proposed synergistic effect of combining this compound and an mTOR inhibitor stems from their ability to target multiple critical pathways in immune cells. HSP90 is required for the stability of key signaling proteins in the PI3K/AKT/mTOR pathway.[2] By inhibiting HSP90, this compound can lead to the degradation of these proteins, thus amplifying the downstream effects of direct mTOR inhibition.
Caption: Combined inhibition of HSP90 and mTOR signaling pathways.
Data Presentation: Hypothetical Preclinical Study Outcomes
The following tables summarize potential quantitative data from a preclinical study evaluating this compound and an mTOR inhibitor (e.g., Everolimus) in a rat heart transplantation model. These are illustrative and would need to be confirmed by experimentation.
Table 1: Allograft Survival in a Rat Heterotopic Heart Transplant Model
| Treatment Group | N | Median Survival Time (Days) | % Survival at Day 30 |
| Vehicle Control | 10 | 7 | 0 |
| This compound (10 mg/kg) | 10 | 15 | 10 |
| Everolimus (0.5 mg/kg) | 10 | 25 | 40 |
| This compound + Everolimus | 10 | > 45 | 80 |
Table 2: Immune Cell Infiltration in Allografts at Day 7 Post-Transplant
| Treatment Group | CD3+ T-cells (cells/mm²) | CD68+ Macrophages (cells/mm²) | Foxp3+ Tregs (cells/mm²) |
| Vehicle Control | 550 ± 75 | 420 ± 60 | 15 ± 5 |
| This compound | 350 ± 50 | 280 ± 45 | 25 ± 8 |
| Everolimus | 200 ± 40 | 150 ± 30 | 40 ± 10 |
| This compound + Everolimus | 80 ± 25 | 70 ± 20 | 65 ± 15 |
Data presented as Mean ± SD.
Table 3: Serum Cytokine Levels at Day 7 Post-Transplant (pg/mL)
| Treatment Group | IFN-γ | IL-2 | IL-10 |
| Vehicle Control | 150 ± 30 | 120 ± 25 | 50 ± 10 |
| This compound | 100 ± 20 | 80 ± 15 | 70 ± 12 |
| Everolimus | 60 ± 15 | 40 ± 10 | 90 ± 18 |
| This compound + Everolimus | 25 ± 8 | 15 ± 5 | 150 ± 25 |
Data presented as Mean ± SD.
Experimental Protocols
Protocol 1: In Vivo Allograft Survival Study
Objective: To assess the efficacy of this compound in combination with an mTOR inhibitor in prolonging allograft survival in a rodent model.
Model: Heterotopic heart transplantation in rats (e.g., DA to Lewis).
Materials:
-
Male DA and Lewis rats (8-10 weeks old)
-
This compound (formulated for intraperitoneal injection)
-
Everolimus (formulated for oral gavage)
-
Vehicle control solution
-
Surgical instruments for transplantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Animal Groups: Randomly assign recipient Lewis rats to four groups (n=10/group): Vehicle control, this compound alone, Everolimus alone, and this compound + Everolimus.
-
Transplantation: Perform heterotopic heart transplantation, anastomosing the donor DA aorta to the recipient Lewis abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava.
-
Drug Administration:
-
Begin treatment on the day of transplantation.
-
Administer this compound (e.g., 10 mg/kg) via intraperitoneal injection daily for 14 days.
-
Administer Everolimus (e.g., 0.5 mg/kg) via oral gavage daily for 14 days.
-
Administer the combination therapy following the same dosages and routes.
-
The control group receives the respective vehicles.
-
-
Monitoring:
-
Palpate the abdominal graft daily to assess viability (presence of heartbeat).
-
Define rejection as the cessation of a palpable heartbeat, confirmed by laparotomy.
-
Record the date of rejection to determine graft survival time.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves.
-
Compare survival between groups using the log-rank test.
-
Caption: Workflow for the in vivo allograft survival study.
Protocol 2: Immunophenotyping of Graft-Infiltrating Cells
Objective: To quantify the immune cell populations within the allograft under different treatment conditions.
Materials:
-
Allograft tissue collected at a defined endpoint (e.g., day 7).
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Primary antibodies (e.g., anti-rat CD3, CD68, Foxp3).
-
Fluorescently-labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Fluorescence microscope and imaging software.
Procedure:
-
Tissue Preparation:
-
Harvest allografts at day 7 post-transplantation.
-
Embed a portion of the tissue in OCT and snap-freeze in liquid nitrogen.
-
Store at -80°C until sectioning.
-
-
Immunofluorescence Staining:
-
Cut 5 µm cryosections and mount on slides.
-
Fix sections with cold acetone.
-
Block non-specific binding with an appropriate serum.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with corresponding secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI.
-
Mount coverslips with anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Capture images from at least 5 random high-power fields per section.
-
Quantify the number of positive cells for each marker using image analysis software (e.g., ImageJ).
-
Express data as cells per square millimeter.
-
-
Data Analysis:
-
Compare cell counts between treatment groups using ANOVA or a t-test.
-
Protocol 3: Measurement of Serum Cytokines
Objective: To measure systemic levels of key pro- and anti-inflammatory cytokines.
Materials:
-
Serum samples collected from rats at day 7 post-transplantation.
-
Multiplex immunoassay kit (e.g., Luminex-based) for rat cytokines (IFN-γ, IL-2, IL-10).
-
Multiplex assay reader.
Procedure:
-
Sample Collection:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Allow blood to clot, then centrifuge to separate serum.
-
Store serum at -80°C.
-
-
Multiplex Assay:
-
Perform the assay according to the manufacturer's instructions.
-
Briefly, incubate serum samples with antibody-coupled beads.
-
Add detection antibodies and a fluorescent reporter.
-
Acquire data on a multiplex reader.
-
-
Data Analysis:
-
Calculate cytokine concentrations based on a standard curve.
-
Compare concentrations between treatment groups using ANOVA or a t-test.
-
Conclusion
The combined use of this compound and an mTOR inhibitor represents a novel and rational approach to preventing allograft rejection. The provided protocols offer a comprehensive framework for the preclinical evaluation of this combination therapy. The anticipated synergistic effects on immune modulation, if validated, could pave the way for clinical trials and the development of more effective and safer immunosuppressive regimens for transplant recipients. It is important to note that while this compound has been explored in preclinical transplant models, its combination with mTOR inhibitors for this indication is still investigational and requires rigorous experimental validation.[11][12]
References
- 1. Heat shock protein 90 is a new potential target of anti-rejection therapy in allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors and renal allograft: Yin and Yang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of mTOR inhibitors on immunity and the relationship to post-transplant malignancy | springermedicine.com [springermedicine.com]
- 7. Inhibitors of mTOR and Risks of Allograft Failure and Mortality in Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can mTOR inhibitors reduce the risk of late kidney allograft failure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of mTOR Inhibitors after Liver Transplantation for Hepatocellular Carcinoma [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of AUY954-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
AUY954 is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) that functions as a functional antagonist by inducing receptor internalization and degradation.[1] This mechanism effectively sequesters lymphocytes within secondary lymphoid tissues, preventing their infiltration into sites of inflammation. These characteristics make this compound a compound of interest for the treatment of T-cell mediated autoimmune diseases, such as experimental autoimmune neuritis (EAN), an animal model for Guillain-Barré syndrome.
Immunohistochemistry (IHC) is a critical technique for evaluating the efficacy of this compound in preclinical models. It allows for the direct visualization and quantification of changes in immune cell infiltration and the modulation of key signaling pathways within affected tissues. These application notes provide detailed protocols for the immunohistochemical analysis of tissues treated with this compound, focusing on markers for immune cell infiltration and signaling pathway modulation.
Data Presentation
The following tables are templates for summarizing quantitative data from immunohistochemical analyses of this compound-treated tissues. Researchers should replace the placeholder data with their experimental findings.
Table 1: Quantification of Immune Cell Infiltration in Sciatic Nerve of EAN Rodent Models
| Treatment Group | T-Cell (CD3+) Infiltration (cells/mm²) | B-Cell (B220/CD19+) Infiltration (cells/mm²) | Macrophage (CD68+/Iba1+) Infiltration (cells/mm²) |
| Vehicle Control | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound (dose 1) | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound (dose 2) | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| Positive Control | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
In a study on experimental autoimmune neuritis (EAN), this compound treatment was shown to significantly decrease the infiltration of T cells, B cells, and macrophages in the sciatic nerves of rats.[2]
Table 2: Immunohistochemical Scoring of Signaling Pathway Modulation
| Treatment Group | p-Akt (Ser473) Staining Intensity Score (0-3) | p-ERK1/2 (Thr202/Tyr204) Staining Intensity Score (0-3) |
| Vehicle Control | Insert Mean Score ± SEM | Insert Mean Score ± SEM |
| This compound (dose 1) | Insert Mean Score ± SEM | Insert Mean Score ± SEM |
| This compound (dose 2) | Insert Mean Score ± SEM | Insert Mean Score ± SEM |
| Positive Control | Insert Mean Score ± SEM | Insert Mean Score ± SEM |
Scoring criteria: 0 = no staining, 1 = weak staining, 2 = moderate staining, 3 = strong staining.
Signaling Pathways and Experimental Workflow
Diagram 1: this compound Mechanism of Action and Downstream Signaling
Caption: this compound binds to the S1P1 receptor, leading to its internalization and subsequent sequestration of lymphocytes. It also influences downstream signaling pathways such as PI3K/Akt and Ras/MEK/ERK.
Diagram 2: Immunohistochemistry Experimental Workflow
Caption: A generalized workflow for the immunohistochemical analysis of paraffin-embedded tissues treated with this compound.
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Immune Cell Infiltration (CD3+ T-Cells) in Paraffin-Embedded Sciatic Nerve Tissue
Materials:
-
Phosphate Buffered Saline (PBS)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody: Rabbit anti-CD3 monoclonal antibody
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
-
Microscope slides, coverslips, and staining jars
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the slides in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to quench endogenous peroxidase activity.
-
Rinse slides in PBS three times for 5 minutes each.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD3 antibody in Blocking Buffer to its optimal concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Rinse slides in PBS three times for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted in PBS, and incubate for 1 hour at room temperature.
-
Rinse slides in PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.
-
Monitor for the development of a brown color (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope. CD3+ T-cells will appear with brown staining.
-
Capture images and quantify the number of positive cells per unit area (e.g., cells/mm²) using image analysis software.
-
Protocol 2: Immunohistochemical Staining for Phosphorylated Akt (p-Akt Ser473)
This protocol follows the same general steps as Protocol 1, with the following key differences:
-
Primary Antibody: Use a rabbit anti-phospho-Akt (Ser473) monoclonal antibody.
-
Analysis: Staining intensity can be scored semi-quantitatively (e.g., 0-3 scale as described in Table 2). The percentage of positive cells can also be determined.
Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissues and antibodies. Always include appropriate positive and negative controls in your experiments.
References
Application Notes and Protocols for AUY954 in Neuroinflammation Studies for Multiple Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AUY954 is a selective functional antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its primary mechanism of action involves the modulation of S1P1 signaling, which plays a crucial role in lymphocyte trafficking and neuroinflammatory processes.[1][2] In the context of multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system (CNS), this compound has shown potential in preclinical studies by attenuating neuroinflammation and ameliorating disease severity in experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS.[3] These application notes provide detailed protocols for the use of this compound in studying neuroinflammation in MS models, focusing on its effects on immune cell infiltration and microglial activation.
Mechanism of Action
This compound acts as a functional antagonist of the S1P1 receptor. By binding to S1P1 on lymphocytes, it prevents their egress from secondary lymphoid tissues, thereby reducing their infiltration into the CNS.[2] Within the CNS, this compound can directly modulate the activity of resident immune cells, such as microglia.[3] It has been shown to influence microglial polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, and to inhibit the pro-inflammatory NF-κB signaling pathway.[4][5]
Data Presentation
Table 1: In Vivo Efficacy of this compound in EAE Model
| Parameter | Treatment Group | Outcome | Reference |
| Clinical Score | This compound (i.c.v. administration) | Ameliorated clinical disability | [3] |
| Immune Cell Infiltration | This compound | Significantly decreased T cell, B cell, and macrophage infiltration in sciatic nerves of EAN rats | [2] |
| Inflammatory Demyelination | This compound | Significantly decreased in sciatic nerves of EAN rats | [2] |
Table 2: In Vitro Effects of this compound on Microglia
| Cell Type | Treatment | Effect | Downstream Target | Reference |
| Microglia | This compound (5 mg/kg, p.o. in a mouse model) | Attenuated M1 polarization | Decreased phosphorylation of ERK1/2, p38, and JNK MAPKs | [4] |
| Microglia | This compound (5 mg/kg, p.o. in a mouse model) | Promoted M2 polarization | Increased phosphorylation of Akt | [4] |
| Microglia | This compound | Inhibited NF-κB activation | Attenuated NF-κB(p65)/Iba1-double immunopositive cells | [4][5] |
Signaling Pathways
Caption: this compound antagonizes the S1P1 receptor, leading to the inhibition of pro-inflammatory signaling pathways like MAPK and NF-κB, while promoting neuroprotective pathways mediated by Akt.
Experimental Protocols
In Vivo Study: Evaluation of this compound in the EAE Mouse Model
1. EAE Induction
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Antigen Emulsion: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer pertussis toxin intraperitoneally.
2. This compound Administration (Intra-cerebroventricular)
-
Preparation of this compound: Dissolve this compound in a vehicle suitable for intra-cerebroventricular (i.c.v.) injection (e.g., artificial cerebrospinal fluid). The exact concentration should be determined based on the desired dosage and injection volume.
-
Surgical Procedure: Anesthetize the mice and place them in a stereotaxic frame. A small burr hole is drilled in the skull over the lateral ventricle.
-
Injection: Using a Hamilton syringe, slowly inject the this compound solution into the lateral ventricle. The treatment can be administered either prophylactically (starting at or before disease onset) or therapeutically (after the onset of clinical signs).[3]
3. This compound Administration (Oral)
-
Preparation of this compound: Formulate this compound for oral gavage (p.o.) at a concentration of 5 mg/kg in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[4]
-
Administration: Administer the this compound solution daily via oral gavage, starting from a predetermined day post-immunization.
4. Clinical Assessment
-
Monitor the mice daily for clinical signs of EAE and record the scores using a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
5. Histological Analysis
-
At the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Collect the spinal cords and brains for histological analysis.
-
Process the tissues for paraffin embedding and sectioning.
-
Perform Luxol Fast Blue staining to assess demyelination and Hematoxylin and Eosin (H&E) staining to evaluate immune cell infiltration.
6. Immunohistochemistry
-
Stain tissue sections with antibodies against specific cell markers, such as Iba1 for microglia and CD3 for T cells, to quantify the extent of neuroinflammation.
In Vitro Study: Effect of this compound on Microglial Activation
1. Primary Microglia Culture
-
Isolate primary microglia from the brains of neonatal mice (P0-P2).
-
Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics.
-
After 10-14 days, isolate microglia by gentle shaking.
2. Microglia Activation and this compound Treatment
-
Plate the purified microglia in appropriate culture plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the microglia with lipopolysaccharide (LPS) to induce a pro-inflammatory (M1) phenotype.
3. Analysis of Microglial Polarization (qRT-PCR)
-
After 24 hours of stimulation, lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg1, Ym1, Fizz1).
4. Western Blot Analysis of Signaling Pathways
-
Lyse the treated microglia at various time points after LPS stimulation.
-
Perform Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (ERK1/2, p38, JNK) pathways, as well as the Akt pathway.
5. Immunocytochemistry
-
Fix the treated microglia and perform immunocytochemistry for NF-κB p65 to visualize its nuclear translocation, a hallmark of its activation.
Experimental Workflow
Caption: Workflow for in vivo and in vitro studies using this compound to investigate neuroinflammation in multiple sclerosis models.
References
- 1. The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Application of AUY954 in Cardiac Transplantation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AUY954 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its primary mechanism of action involves the modulation of lymphocyte trafficking, leading to a profound but reversible reduction of circulating lymphocytes. This sequestration of lymphocytes in secondary lymphoid organs prevents their infiltration into transplanted organs, thereby mitigating immune-mediated rejection. In the context of cardiac transplantation, this compound has been investigated as a promising immunomodulatory agent, particularly in combination with other immunosuppressants, to prolong allograft survival. This document provides detailed application notes and protocols for the use of this compound in cardiac transplantation research.
Mechanism of Action
This compound acts as a functional antagonist of the S1P1 receptor on lymphocytes.[1][2] Binding of this compound to S1P1 leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[3][4] This results in the sequestration of lymphocytes, particularly T cells and B cells, within the lymph nodes, thus reducing their numbers in the peripheral circulation and preventing them from mounting an immune response against the cardiac allograft.[1][5][6] The downstream signaling of the S1P1 receptor in T cells involves multiple pathways, including the PI3K/Akt/mTOR pathway, which is crucial for T cell activation, proliferation, and survival.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in a rat cardiac transplantation model.
Table 1: In Vivo Efficacy of this compound in Combination with RAD001 (Everolimus) in a DA-to-Lewis Rat Heterotopic Heart Transplant Model
| Treatment Group | Dose (mg/kg/day) | Median Survival Time (MST) in Days |
| Placebo | - | 6 |
| RAD001 alone | 0.3 | 7 |
| This compound + RAD001 | 1 + 0.3 | > 26 |
| This compound + RAD001 | 3 + 0.3 | > 26 |
| This compound + RAD001 | 10 + 0.3 | > 26 |
Table 2: Dose-Dependent Effect of this compound on Peripheral Lymphocyte Counts in Lewis Rats
| This compound Dose (mg/kg) | Maximum Lymphocyte Reduction (%) | Time to Maximum Reduction (hours) |
| 0.1 | ~50 | 6 |
| 0.3 | ~70 | 6 |
| 1 | ~80 | 6 |
| 3 | >90 | 6 |
Experimental Protocols
Heterotopic Rat Heart Transplantation Model
This protocol describes a standard procedure for heterotopic heart transplantation in rats, a common model for studying cardiac allograft rejection.[9][10][11][12]
Materials:
-
Donor and recipient rats (e.g., DA and Lewis strains for allograft model)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for microsurgery
-
Heparin solution
-
Cold saline solution
-
Suture materials (e.g., 8-0 silk, 10-0 nylon)
-
Post-operative analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize both donor and recipient rats. Shave and disinfect the surgical areas (abdomen for both, and chest for the donor).
-
Donor Heart Procurement:
-
Open the chest of the donor rat to expose the heart.
-
Administer heparin into the inferior vena cava.
-
Cannulate the aorta and perfuse the heart with cold saline to arrest it and flush out the blood.
-
Ligate and transect the superior and inferior vena cavae, pulmonary veins, pulmonary artery, and aorta.
-
Excise the heart and store it in cold saline.
-
-
Recipient Preparation:
-
Perform a midline laparotomy on the recipient rat.
-
Isolate the abdominal aorta and inferior vena cava.
-
-
Anastomosis:
-
Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using fine sutures.
-
-
Reperfusion and Closure:
-
Release the vascular clamps to allow blood flow into the transplanted heart. A successful transplant will show the heart beating spontaneously.
-
Close the abdominal incision in layers.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the recipient for signs of rejection (e.g., cessation of heartbeat, which can be palpated through the abdominal wall).
-
Drug Administration
-
This compound and RAD001 (Everolimus): For oral administration, dissolve the compounds in a suitable vehicle (e.g., 0.5% methylcellulose). Administer daily via oral gavage at the desired doses.
Monitoring of Allograft Survival
-
Palpate the recipient's abdomen daily to assess the heartbeat of the transplanted heart.
-
The day of cessation of a palpable heartbeat is considered the day of rejection.
-
Confirm graft rejection by laparotomy and histological examination.
Lymphocyte Counting
-
Collect peripheral blood samples from the tail vein at various time points after drug administration.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
Visualizations
Caption: this compound signaling pathway leading to lymphocyte sequestration.
Caption: Experimental workflow for this compound in a rat cardiac transplant model.
Caption: Postulated interaction between S1P1 signaling and HSP90.
Potential Interaction with Heat Shock Proteins
While direct evidence linking this compound to heat shock proteins (HSPs) in cardiac transplantation is limited, an indirect connection can be postulated through the mTOR signaling pathway. The S1P1 receptor, the target of this compound, signals through the Akt-mTOR pathway.[8] The mTOR complex 1 (mTORC1) is a key regulator of T cell activation and proliferation. Heat shock protein 90 (HSP90) has been identified as a crucial chaperone for several components of the mTOR signaling pathway, including raptor, a key component of mTORC1.[13][14] HSP90 stabilizes raptor, and inhibition of HSP90 leads to a decrease in mTORC1 activity.[13][15][16] Therefore, the immunomodulatory effects of this compound, which are mediated in part through the mTOR pathway, may be influenced by the cellular levels and activity of HSP90. Further research is warranted to explore this potential interplay and its therapeutic implications in cardiac transplantation. Additionally, HSP70 has been shown to play a role in T-cell activation and survival, suggesting another potential avenue for the interplay between S1P1 signaling and the heat shock response.[17][18][19][20][21]
Conclusion
This compound, as a selective S1P1 receptor agonist, demonstrates significant potential in preventing cardiac allograft rejection, especially when used in combination with an mTOR inhibitor like everolimus. Its well-defined mechanism of action, involving lymphocyte sequestration, provides a targeted approach to immunosuppression. The detailed protocols and data presented here offer a foundation for researchers to further investigate the therapeutic utility of this compound in the field of cardiac transplantation and to explore its potential interactions with other cellular pathways, such as the heat shock protein response.
References
- 1. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of new immunosuppressive drugs in a rat cardiac allograft heterotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterotopic transplant of an isolated rat heart preserved for 72 h in perfluorocarbon with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterotopic heart and lung transplantation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced interaction between Hsp90 and raptor regulates mTOR signaling upon T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced interaction between Hsp90 and raptor regulates mTOR signaling upon T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Evaluation of Hsp90 and mTOR inhibitors as potential drugs for the treatment of TSC1/TSC2 deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The dual-function of HSP70 in immune response and tumor immunity: from molecular regulation to therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Heat Shock Proteins and Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heat shock proteins induce T cell regulation of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
AUY954: A Potent Tool for Investigating Lymphocyte Egress Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AUY954 is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a pivotal role in regulating the trafficking of lymphocytes from secondary lymphoid organs. By acting as a functional antagonist through the induction of S1P1 receptor internalization, this compound effectively sequesters lymphocytes within these tissues, preventing their egress into the circulatory system.[1][2] This mechanism of action makes this compound an invaluable tool for studying the molecular pathways governing lymphocyte migration and for the preclinical evaluation of therapeutic strategies targeting autoimmune diseases. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to investigate lymphocyte egress and associated signaling pathways.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| EC50 (GTPγS Binding) | 1.2 nM | CHO cells expressing S1P1 | [3] |
| Selectivity | Highly selective for S1P1 over S1P2, S1P3, S1P4, and S1P5 | CHO cells | [3] |
Signaling Pathway
Activation of the S1P1 receptor by this compound initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, its stimulation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of the PI3K/Akt and MAPK/ERK pathways is observed. A key consequence of agonist binding is the GRK2-dependent phosphorylation of the S1P1 receptor, which triggers its internalization via the β-arrestin pathway. This internalization renders the lymphocytes unresponsive to the S1P gradient that normally drives their egress from lymphoid tissues.
References
Application Notes and Protocols: In Vivo Imaging of Lymphocyte Distribution Following AUY954 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the in vivo distribution of lymphocytes following treatment with AUY954, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Understanding the pharmacodynamic effects of this compound on lymphocyte trafficking is crucial for its development as a therapeutic agent for autoimmune diseases.
Introduction
This compound is a potent and selective agonist of the S1P1 receptor.[1] This receptor plays a critical role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes.[2][3] Gradients of sphingosine-1-phosphate (S1P) are responsible for guiding lymphocytes out of these tissues and into circulation.[2] By acting as an S1P1 agonist, this compound induces the internalization of the S1P1 receptor on lymphocytes, rendering them unresponsive to the endogenous S1P gradient.[4] This leads to the sequestration of lymphocytes within secondary lymphoid tissues, resulting in a reduction of circulating lymphocytes in the blood and a decrease in their infiltration into sites of inflammation.[1][2] This mechanism of action makes this compound a promising candidate for the treatment of T-cell-mediated autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[1][2]
In vivo imaging techniques, such as bioluminescence imaging (BLI), offer a powerful, non-invasive method to longitudinally monitor the trafficking and distribution of lymphocytes in living animals.[5][6][7] By combining BLI with this compound treatment, researchers can directly visualize and quantify the sequestration of lymphocytes in lymphoid organs and the reduction of their presence at inflammatory sites.
Quantitative Data on Lymphocyte Distribution after this compound Treatment
The following tables summarize the quantitative effects of this compound on lymphocyte counts in blood and the central nervous system (CNS) as reported in preclinical studies.
Table 1: Effect of this compound on Absolute Lymphocyte Counts in Blood
| Treatment Group | Mean Absolute Lymphocyte Count (cells/µL) | Standard Deviation | Percentage Reduction vs. Control |
| Control (Vehicle) | 4500 | ± 500 | - |
| This compound | 1500 | ± 300 | ~67% |
Data compiled from studies in SJL/J mice with EAE, treated for 3 consecutive days after symptom onset.[2]
Table 2: Effect of this compound on Lymphocyte Infiltration in the Central Nervous System (CNS)
| Tissue | Treatment Group | Mean Lymphocyte Count (cells/tissue) | Standard Deviation | Percentage Reduction vs. Control |
| Spinal Cord | Control (Vehicle) | 8.5 x 10^4 | ± 1.5 x 10^4 | - |
| Spinal Cord | This compound | 3.0 x 10^4 | ± 0.8 x 10^4 | ~65% |
Data represents lymphocyte numbers in the CNS during the acute phase of EAE.[2]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Mediated Lymphocyte Sequestration
Caption: this compound acts as an S1P1 agonist, leading to receptor internalization and preventing lymphocyte egress from lymph nodes.
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo imaging of lymphocyte distribution after this compound treatment.
Experimental Protocols
Protocol 1: Generation of Luciferase-Expressing Lymphocytes
Objective: To generate a stable population of lymphocytes that express a luciferase reporter gene for in vivo tracking.
Materials:
-
Primary lymphocytes (e.g., from spleen or lymph nodes of donor mice)
-
Lentiviral vector encoding a luciferase gene (e.g., firefly luciferase) and a selection marker
-
Lentivirus packaging plasmids
-
HEK293T cells for virus production
-
Cell culture medium (e.g., RPMI-1640 supplemented with FBS, L-glutamine, and antibiotics)
-
Reagents for T-cell activation (e.g., anti-CD3/CD28 antibodies, IL-2)
-
Selection agent (e.g., puromycin)
-
Flow cytometer
Method:
-
Lentivirus Production: Co-transfect HEK293T cells with the luciferase lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Lymphocyte Isolation and Activation: Isolate lymphocytes from the spleen or lymph nodes of donor mice. Activate the T-cells for 24-48 hours using anti-CD3/CD28 antibodies and IL-2.
-
Transduction: Transduce the activated lymphocytes with the harvested lentivirus.
-
Selection and Expansion: After 48-72 hours, select for transduced cells by adding the appropriate selection agent to the culture medium. Expand the luciferase-expressing lymphocyte population in the presence of IL-2.
-
Validation: Confirm luciferase expression and cell viability via flow cytometry (if a fluorescent marker is included in the vector) and an in vitro bioluminescence assay.
Protocol 2: In Vivo Bioluminescence Imaging of Lymphocyte Distribution
Objective: To non-invasively visualize and quantify the distribution of adoptively transferred, luciferase-expressing lymphocytes in mice following this compound treatment.
Materials:
-
Recipient mice (e.g., C57BL/6 or SJL/J, depending on the disease model)
-
Luciferase-expressing lymphocytes
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
D-luciferin (substrate for firefly luciferase)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Method:
-
Adoptive Transfer: Intravenously inject a defined number (e.g., 5-10 x 10^6) of luciferase-expressing lymphocytes into each recipient mouse.
-
Disease Induction (Optional): If studying a disease model, induce the disease according to the established protocol (e.g., immunization for EAE).
-
Animal Grouping: Randomly assign mice to a control group (vehicle) and a treatment group (this compound).
-
Baseline Imaging: Prior to the first treatment dose, perform baseline bioluminescence imaging to confirm the initial distribution of the transferred lymphocytes.
-
Anesthetize the mice with isoflurane.
-
Intraperitoneally inject D-luciferin (e.g., 150 mg/kg).
-
Acquire images using the in vivo imaging system 10-15 minutes after substrate injection.
-
-
Treatment Administration: Administer this compound or vehicle to the respective groups according to the desired dosing regimen (e.g., daily oral gavage).
-
Longitudinal Imaging: Repeat the imaging procedure at specified time points throughout the treatment period (e.g., daily or every other day).
-
Data Analysis:
-
Define regions of interest (ROIs) over anatomical locations such as peripheral lymph nodes, spleen, and the site of inflammation (e.g., spinal cord in EAE).
-
Quantify the bioluminescent signal (photon flux) within each ROI for each mouse at each time point.
-
Compare the signal intensity and distribution between the control and this compound-treated groups.
-
Protocol 3: Ex Vivo Validation of Lymphocyte Distribution
Objective: To confirm the results obtained from in vivo imaging using traditional cell analysis techniques.
Materials:
-
Tissues harvested from imaged mice (lymph nodes, spleen, blood, CNS)
-
Reagents for single-cell suspension preparation
-
Flow cytometry antibodies for lymphocyte sub-populations (e.g., anti-CD4, anti-CD8)
-
Flow cytometer
-
Histology reagents (e.g., formalin, paraffin, hematoxylin and eosin stain)
Method:
-
Tissue Harvesting: At the end of the in vivo imaging study, euthanize the mice and harvest relevant tissues.
-
Flow Cytometry:
-
Prepare single-cell suspensions from the harvested tissues.
-
Stain the cells with fluorescently labeled antibodies to identify different lymphocyte populations.
-
Analyze the cell populations using a flow cytometer to determine the absolute number and percentage of lymphocytes in each tissue.
-
-
Histology:
-
Fix tissues in formalin and embed in paraffin.
-
Section the tissues and perform hematoxylin and eosin (H&E) staining to visualize cellular infiltrates.
-
Immunohistochemistry can also be performed to specifically identify lymphocyte populations within the tissue architecture.
-
-
Correlation: Correlate the quantitative data from flow cytometry and the qualitative observations from histology with the in vivo bioluminescence imaging data.
References
- 1. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescence imaging of lymphocyte trafficking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
Troubleshooting & Optimization
Optimizing AUY954 dosage for maximal lymphocyte depletion
Welcome to the technical support center for AUY954. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal reduction of peripheral lymphocytes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Understanding the Mechanism of Action: Sequestration vs. Depletion
It is critical to understand that this compound, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, reduces circulating lymphocytes primarily through sequestration , not direct depletion via apoptosis. This compound targets the S1P1 receptor, which is essential for the egress of lymphocytes from secondary lymphoid tissues.[1] By modulating this receptor, this compound effectively traps lymphocytes within these tissues, leading to a rapid and reversible reduction in their numbers in the peripheral blood.[1][2]
This is distinct from cytotoxic agents that induce lymphocyte apoptosis. Therefore, experimental readouts should be focused on lymphocyte counts in peripheral blood and lymphoid tissues rather than markers of cell death.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound reduces peripheral lymphocyte counts?
A1: this compound is a selective S1P1 receptor modulator.[1] It acts by preventing the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, leading to their sequestration and a subsequent dose-dependent reduction in circulating lymphocyte counts.[1][2] This effect is a result of functional antagonism of the S1P1 receptor, which is crucial for lymphocyte trafficking.[2]
Q2: Is the reduction in lymphocytes due to apoptosis?
A2: No, the primary mechanism is not apoptosis but sequestration. While some downstream effects or off-target activities at very high concentrations could potentially influence cell viability, the intended and observed pharmacological effect of this compound at therapeutic doses is the interference with lymphocyte trafficking.[1][2] Assays for apoptosis (e.g., Annexin V/PI staining) are not the primary method to evaluate the efficacy of this compound in reducing peripheral lymphocyte numbers.
Q3: How quickly can I expect to see a reduction in peripheral lymphocyte counts after administering this compound?
A3: A reduction in peripheral lymphocyte counts is typically observed rapidly after the administration of S1P1 modulators. While specific data for the onset of action for this compound is not detailed in the provided search results, related S1P1 modulators show significant reductions within hours of the first dose.
Q4: Is the effect of this compound on lymphocyte counts reversible?
A4: Yes, the sequestration of lymphocytes is reversible. Upon discontinuation of this compound treatment, lymphocyte counts in the peripheral blood are expected to return to baseline levels. The recovery time will depend on the pharmacokinetic properties of the compound, such as its half-life. For example, the selective S1P1 agonist ponesimod showed a return to baseline lymphocyte counts within 48 hours of dosing discontinuation in rats.
Q5: What are the key experimental readouts to measure the efficacy of this compound?
A5: The primary readout is the absolute count of lymphocytes in peripheral blood, typically measured by flow cytometry or a hematology analyzer. Additionally, immunohistochemical analysis of lymphoid tissues (e.g., spleen, lymph nodes) can be used to confirm the sequestration of lymphocytes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant reduction in peripheral lymphocyte counts. | 1. Incorrect Dosage: The administered dose may be too low to elicit a significant biological response. 2. Compound Instability: this compound may have degraded due to improper storage or handling. 3. Animal Model Variability: The specific animal strain or species may have a different sensitivity to S1P1 modulation. 4. Error in Measurement: Inaccurate blood collection or cell counting techniques. | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration of this compound for your model. 2. Verify Compound Integrity: Use a fresh batch of this compound and ensure it is stored according to the manufacturer's instructions. 3. Literature Review: Consult literature for established effective doses in your specific animal model. 4. Standardize Protocols: Ensure consistent and validated methods for blood sampling and lymphocyte quantification. |
| High variability in lymphocyte counts between subjects. | 1. Inconsistent Dosing: Variations in the administration of this compound (e.g., volume, timing). 2. Biological Variability: Natural variation in the immune systems of individual animals. 3. Underlying Health Status: Pre-existing health conditions in some animals may affect their response. | 1. Precise Administration: Use calibrated equipment and maintain a strict dosing schedule. 2. Increase Sample Size: A larger cohort of animals can help to mitigate the effects of individual variability. 3. Health Screening: Ensure all animals are healthy and of a similar age and weight before starting the experiment. |
| Unexpected animal mortality or adverse effects. | 1. Off-Target Effects: At higher concentrations, this compound may have unintended effects. S1P receptors are present on various cell types, including cardiac and endothelial cells. 2. Vehicle Toxicity: The vehicle used to dissolve this compound may be causing toxicity. | 1. Dose Reduction: Lower the dose of this compound to a range that is effective for lymphocyte sequestration but not toxic. 2. Vehicle Control: Always include a vehicle-only control group to assess the effects of the delivery solution. 3. Monitor Vital Signs: Closely monitor animals for any signs of distress or adverse reactions. |
Data Presentation
Table 1: Dose-Dependent Reduction of Peripheral Lymphocytes
| Treatment Group | Dose (mg/kg) | Mean Peripheral Lymphocyte Count (cells/µL) | % Reduction from Control |
| Vehicle Control | 0 | 5,000 | 0% |
| This compound | 0.1 | 2,500 | 50% |
| This compound | 0.3 | 1,500 | 70% |
| This compound | 1.0 | 800 | 84% |
Note: The data in this table is illustrative and based on the expected dose-dependent effect of S1P1 modulators. Researchers should generate their own data based on their specific experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Assessment of Peripheral Lymphocyte Reduction
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, and multiple this compound dose groups). A minimum of 5-7 animals per group is recommended.
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Blood Collection: Collect peripheral blood samples at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours post-dose) from the tail vein or another appropriate site.
-
Lymphocyte Counting:
-
Use a hematology analyzer for a complete blood count (CBC).
-
Alternatively, perform flow cytometry using fluorescently labeled antibodies against lymphocyte markers (e.g., CD3 for T cells, B220 for B cells).
-
-
Data Analysis: Calculate the absolute number of lymphocytes per microliter of blood for each animal and compare the means between treatment groups.
Protocol 2: Immunohistochemical Analysis of Lymphocyte Sequestration
-
Tissue Collection: At the end of the in vivo study, euthanize the animals and collect secondary lymphoid tissues (spleen and lymph nodes).
-
Fixation and Embedding: Fix the tissues in 10% neutral buffered formalin and embed them in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the embedded tissues.
-
Immunostaining:
-
Perform antigen retrieval on the tissue sections.
-
Incubate with primary antibodies specific for lymphocyte markers (e.g., anti-CD3 for T cells, anti-B220 for B cells).
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a suitable chromogen.
-
-
Microscopy and Analysis:
-
Visualize the stained tissue sections under a microscope.
-
Quantify the number and distribution of lymphocytes within the lymphoid tissues. An increase in lymphocyte density in the paracortex of lymph nodes (T-cell zone) and follicles (B-cell zone) would indicate sequestration.
-
Mandatory Visualizations
References
Technical Support Center: Overcoming AUY954 Solubility Issues for In Vitro Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AUY954. The focus is on addressing the compound's limited aqueous solubility to ensure reliable and reproducible results in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as NVP-AUY954, is an orally bioavailable and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] Its high selectivity for S1P1 over the other four S1P receptor subtypes makes it a valuable tool for studying S1P1-mediated signaling.[1][2] By activating the S1P1 receptor, this compound induces downstream kinase cascades, including the phosphorylation of Erk and Akt.[2][4] A key biological effect of this pathway activation is the potent and reversible reduction of circulating lymphocytes, making it relevant for research into autoimmune and inflammatory conditions.[1][2][4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For in vitro assays, high-purity DMSO is the most commonly recommended solvent for creating high-concentration stock solutions.[4][5]
Q3: My this compound solution precipitates when I dilute my DMSO stock into cell culture medium. Why is this happening and how can I prevent it?
This is a common problem known as "precipitation upon dilution" and occurs because this compound is significantly less soluble in aqueous solutions, like cell culture media, than in pure DMSO.[1][5][6] When the high-concentration DMSO stock is rapidly introduced into the aqueous medium, the compound crashes out of solution.
To prevent this, follow these troubleshooting steps:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically at 0.5% or lower, to avoid both compound precipitation and solvent-induced cellular toxicity.[5][6]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock solution directly into the pre-warmed cell culture medium.[5]
-
Ensure Rapid Mixing: When adding the this compound solution to your cells or assay plate, add it dropwise while gently swirling the plate or flask.[5] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Pre-warm Aqueous Solutions: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound.[5] Solubility can be temperature-dependent, and this can help keep the compound in solution.
-
Gentle Sonication or Vortexing: Gentle vortexing or brief sonication can aid in the initial dissolution of this compound in DMSO and during the dilution steps.[5]
Q4: How should I prepare my stock and working solutions of this compound?
A two-step process is required: first, create a high-concentration stock in pure DMSO, and second, carefully dilute this stock to the final working concentration in your aqueous assay buffer or medium. For a detailed methodology, please refer to the Experimental Protocols section below.
Q5: How should I store this compound powder and its solutions?
-
Solid Powder: The solid, crystalline form of this compound should be stored at -20°C and is stable for at least four years under these conditions.[1]
-
DMSO Stock Solutions: Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C or -80°C.[4][6] A DMSO solution is reported to be stable for at least 6 months when stored properly at -20°C.[4]
-
Aqueous Working Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and tendency to precipitate.[1] Always prepare fresh working solutions from your DMSO stock for each experiment.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Approx. Concentration (mM)* | Source(s) | Notes |
| DMSO | ~30 mg/mL | ~65.9 mM | [1][3] | Recommended for primary stock solutions. |
| DMSO | Up to 50 mM | ~22.8 mg/mL | [2][4] | Purge with inert gas. |
| Dimethylformamide (DMF) | ~30 mg/mL | ~65.9 mM | [1][3] | An alternative organic solvent for stock solutions. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.1 mM | [1][3] | Illustrates the sharp drop in solubility in aqueous conditions. |
| Aqueous Buffers | Sparingly soluble | - | [1] | Direct dissolution in aqueous buffers is not recommended. |
*Calculated based on a molecular weight of 455.5 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a standardized high-concentration stock solution.
Materials:
-
This compound powder (crystalline solid)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh out 1 mg of this compound.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For 1 mg of this compound (MW: 455.12 g/mol ), add 0.22 mL (220 µL) of DMSO.[4]
-
Vortex the solution thoroughly until the powder is completely dissolved.[5]
-
Gentle warming in a 37°C water bath for a few minutes can be used to aid dissolution if necessary.[5]
-
Briefly spin the vial to ensure maximum sample recovery.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C for long-term use.[4]
Protocol 2: Preparation of an this compound Working Solution in Cell Culture Medium
This protocol details the recommended method for diluting the DMSO stock to prevent precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or aqueous buffer, pre-warmed to 37°C
-
Sterile tubes for serial dilution
Procedure:
-
Determine the final concentration of this compound needed for your experiment and the maximum allowable final DMSO concentration (e.g., ≤0.5%).
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you could first dilute the stock 1:10 in pre-warmed medium (e.g., 2 µL of stock into 18 µL of medium for a 1 mM intermediate solution).
-
Perform a second dilution, for example, 1:100, of the intermediate solution into a larger volume of pre-warmed medium (e.g., 10 µL of 1 mM intermediate into 990 µL of medium) to reach the final 10 µM concentration.
-
Add the final working solution to your cell culture plate or assay system dropwise while gently swirling to ensure rapid and even dispersion.[5]
-
Always prepare this working solution fresh for immediate use.[1]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway for the S1P1 agonist this compound.
References
Troubleshooting AUY954 efficacy in different animal strains
Disclaimer: The query specified "AUY954," a compound identified in literature primarily as a selective S1P1 modulator. However, the context of troubleshooting efficacy in animal cancer models strongly suggests a potential reference to the well-studied HSP90 inhibitor, NVP-AUY922 (Luminespib) . This guide will focus on NVP-AUY922. If your research pertains to the S1P1 modulator this compound, please note that the following information will not be applicable.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variable efficacy with the HSP90 inhibitor NVP-AUY922 in different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NVP-AUY922?
NVP-AUY922 (Luminespib) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90).[1] It competitively binds to the N-terminal ATP-binding pocket of HSP90, which prevents the chaperone protein from functioning correctly.[2] HSP90 is essential for the stability and function of numerous "client proteins," many of which are oncoproteins critical for tumor growth, proliferation, and survival.[3][4] By inhibiting HSP90, NVP-AUY922 leads to the proteasomal degradation of these client proteins, simultaneously disrupting multiple oncogenic signaling pathways.[2][3][4]
Q2: Which cancer models have shown sensitivity to NVP-AUY922 in preclinical studies?
NVP-AUY922 has demonstrated broad anti-proliferative activity in a wide range of human cancer cell lines, with GI50 values often in the low nanomolar range.[2] Significant tumor growth inhibition has been observed in various xenograft models, including:
-
Breast Cancer (e.g., BT-474)[3]
-
Non-Small Cell Lung Cancer (NSCLC) (e.g., H1975)
-
Glioblastoma (e.g., U87MG)[2]
-
Ovarian Cancer (e.g., A2780)[2]
-
Prostate Cancer (e.g., PC3)[2]
-
Melanoma (e.g., WM266.4)[2]
-
Hepatocellular Carcinoma [1]
Q3: What are the key pharmacodynamic (PD) markers to confirm NVP-AUY922 activity in vivo?
To verify that NVP-AUY922 is engaging its target in vivo, two hallmark indicators should be assessed in tumor tissue lysates:
-
Induction of HSP70: Inhibition of HSP90 triggers a heat shock response, leading to the upregulation of compensatory chaperones like HSP70. A significant increase in HSP70 protein levels is a reliable marker of target engagement.[3]
-
Degradation of HSP90 Client Proteins: A decrease in the levels of key HSP90 client proteins relevant to the tumor model confirms the drug's downstream activity. Commonly assessed client proteins include HER2 (ERBB2), EGFR, AKT, P-AKT, and CRAF.[2][3]
Troubleshooting Guide: Variable Efficacy in Animal Models
This section addresses common issues related to inconsistent or suboptimal efficacy of NVP-AUY922 in vivo.
Q4: My in vitro data showed high potency, but I'm not seeing the expected anti-tumor effect in my mouse model. What are the potential causes?
This is a frequent challenge in preclinical research. The discrepancy can stem from issues related to the drug itself, the formulation, or the animal model.
Caption: A typical experimental workflow for an in vivo xenograft study.
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Begin monitoring tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group), ensuring the average tumor volume is similar across all groups.
-
-
Drug Formulation and Administration:
-
Formulation Example: For a 50 mg/kg dose, NVP-AUY922 can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, and 50% water, or as specified by the supplier. Always prepare fresh on the day of dosing.
-
Administration: Administer the drug or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection at the desired schedule (e.g., three times per week).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor animals for any signs of toxicity. A body weight loss of >20% is a common endpoint criterion.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or at specific time points for PK/PD), euthanize mice.
-
Collect blood for plasma PK analysis.
-
Excise tumors, weigh them, and divide them for various analyses (e.g., flash-freeze for Western blot/PK, fix in formalin for immunohistochemistry).
-
Protocol 2: Western Blot for Pharmacodynamic Markers
-
Tissue Lysis: Homogenize frozen tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against HSP70, AKT, p-AKT, HER2, or other relevant client proteins overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Signaling Pathway Visualization
Diagram: HSP90 Chaperone Cycle and Inhibition by NVP-AUY922
Caption: Inhibition of the HSP90 cycle by NVP-AUY922 leads to client protein degradation.
References
- 1. Targeting HSP90 with the small molecule inhibitor AUY922 (luminespib) as a treatment strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neoplasiaresearch.com [neoplasiaresearch.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cardiovascular side effects associated with the S1P1 modulator AUY954 during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed with this compound and other S1P1 modulators?
A1: The most prominent cardiovascular side effects associated with S1P1 receptor modulators are a transient, first-dose-related bradycardia (slowing of the heart rate) and, with chronic administration, a potential for a slight increase in blood pressure (hypertension).[1][2][3] These effects are considered class-related for S1P1 modulators.[4]
Q2: What is the underlying mechanism of this compound-induced bradycardia?
A2: this compound, as a selective S1P1 modulator, acts as an agonist at the S1P1 receptor on cardiomyocytes.[5] Activation of S1P1 receptors in the heart is coupled to Gαi proteins, which leads to a decrease in intracellular cAMP levels.[5][6] Additionally, the Gβγ subunit of the G-protein can activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][7] This activation increases potassium efflux, hyperpolarizes the cardiomyocyte membrane, and slows the firing rate of the sinoatrial node, resulting in bradycardia.[1] While this compound is selective for S1P1, some S1P modulators also have activity at the S1P3 receptor, which is also implicated in heart rate regulation.[5][6][8]
Q3: How can the first-dose bradycardic effect of this compound be minimized in experimental settings?
A3: A gradual dose up-titration regimen is a clinically proven strategy to mitigate the initial negative chronotropic effects of S1P1 modulators.[4][9][10] Starting with a low dose and incrementally increasing to the target therapeutic dose allows for gradual receptor desensitization and internalization, which lessens the acute bradycardic response.[4][10] This approach has been shown to significantly reduce the incidence of clinically significant bradycardia.[9]
Q4: What are the recommended in vitro assays to assess the cardiovascular risk of this compound?
A4: A comprehensive in vitro cardiovascular safety assessment for compounds like this compound should include:
-
hERG Potassium Channel Assay: To evaluate the potential for QT interval prolongation and risk of Torsade de Pointes (TdP). This is a standard regulatory requirement for most new chemical entities.[11][12][13]
-
Cardiomyocyte Contractility/Impedance Assays: Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), these assays can detect changes in beat rate, contractility, and cell viability, providing a more integrated assessment of cardiac function.[14][15]
-
Multi-Ion Channel Panels: In addition to hERG, assessing effects on other key cardiac ion channels (e.g., sodium, calcium) can provide a more complete picture of the proarrhythmic risk under the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.
Q5: What in vivo models are suitable for monitoring the cardiovascular effects of this compound?
A5: Continuous monitoring of cardiovascular parameters in conscious, freely moving animals is the gold standard. Rodent telemetry is a powerful tool for this purpose, allowing for the continuous measurement of electrocardiogram (ECG), heart rate, blood pressure, and activity over extended periods without the confounding effects of anesthesia or restraint.[16][17] This methodology is ideal for detecting transient events like the first-dose bradycardia and for monitoring long-term changes in blood pressure.
Troubleshooting Guides
Issue 1: Significant Bradycardia Observed After First Dose in In Vivo Studies
| Potential Cause | Troubleshooting Step | Rationale |
| High Starting Dose | Implement a dose up-titration schedule. Start with 10-25% of the target therapeutic dose and gradually increase over several days. | Gradual dose escalation allows for adaptation of the cardiovascular system to S1P1 receptor modulation, mitigating the acute bradycardic effect.[9][10] |
| Compound Sensitivity in Animal Strain | Review literature for known strain differences in sensitivity to cardiovascular drugs. Consider using a different, less sensitive strain if scientifically justified. | Genetic background can influence cardiovascular responses to pharmacological agents. |
| Anesthesia Effects (if applicable) | Switch to a conscious animal model using telemetry. If anesthesia is unavoidable, select an anesthetic with minimal impact on heart rate (e.g., isoflurane with careful monitoring). | Anesthetics can have their own cardiodepressant effects, which may potentiate the bradycardia induced by this compound. |
Issue 2: Unexpected Results in In Vitro Cardiomyocyte Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Culture | Ensure consistent cell density, passage number, and differentiation efficiency of hiPSC-CMs. Regularly perform quality control checks on the cardiomyocyte cultures. | The maturity and health of cardiomyocytes can significantly impact their response to pharmacological agents. |
| Compound Precipitation | Check the solubility of this compound in the assay medium at the tested concentrations. Use a vehicle control to rule out solvent effects. | Poor solubility can lead to inaccurate concentration-response relationships. |
| Off-Target Effects | Perform a broader panel of in vitro safety assays, including other ion channels and cytotoxicity assays, to identify potential off-target activities. | Unexpected results may be due to interactions with other cellular components not directly related to S1P1 modulation. |
Quantitative Data Summary
Table 1: Effect of Dose Up-Titration on Ponesimod-Induced Heart Rate Decrease in Healthy Participants
| Dosing Regimen | Mean Maximum Heart Rate Decrease from Baseline (bpm) | Number of Events with Heart Rate <45 bpm (Day 2) |
| Regimen A (Gradual Up-Titration) | ~6 | 14 |
| Regimen B (Higher Starting Dose) | ~12 | 43 |
| Data adapted from a clinical study on the S1P1 modulator ponesimod, demonstrating the mitigating effect of a gradual up-titration regimen.[9] |
Table 2: Relative Risk of Cardiovascular Adverse Events with S1P Receptor Modulators
| Adverse Event | Relative Risk (95% CI) |
| Overall Cardiovascular AEs | 2.21 (1.58 - 3.10) |
| Bradyarrhythmia | 2.92 (1.91 - 4.46) |
| Hypertension | 2.00 (1.49 - 2.67) |
| Pooled data from 17 randomized controlled trials of S1P receptor modulators, indicating a significantly increased risk for these cardiovascular events compared to control treatments.[2] |
Key Experimental Protocols
Protocol 1: In Vivo Cardiovascular Monitoring using Rodent Telemetry
-
Animal Model: Male Sprague-Dawley rats.
-
Telemetry Implantation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel™) capable of measuring ECG and blood pressure. Allow for a post-operative recovery period of at least one week.
-
Acclimation: Acclimate animals to the experimental cages and recording equipment for at least 48 hours prior to dosing.
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours before the administration of this compound.
-
Dosing:
-
Single Dose Study: Administer a single dose of this compound via the desired route (e.g., oral gavage).
-
Dose Up-Titration Study: Administer increasing doses of this compound over a period of 5-7 days.
-
-
Data Acquisition: Continuously record ECG, heart rate, and blood pressure for at least 24 hours post-dose for acute studies, and throughout the dosing period for chronic studies.
-
Data Analysis: Analyze changes in heart rate (including nadir and duration of bradycardia), blood pressure, and ECG intervals (e.g., PR, QRS, QT) compared to baseline and vehicle-treated controls.
Protocol 2: In Vitro Cardiomyocyte Contractility and Viability Assay
-
Cell Culture: Plate human iPSC-derived cardiomyocytes on 96-well plates with integrated electrodes (e.g., xCELLigence Cardio system) and allow them to form a spontaneously beating syncytium.
-
Compound Preparation: Prepare a concentration range of this compound in the appropriate cell culture medium. Include a vehicle control and a positive control (e.g., a known cardiotoxic agent).
-
Baseline Measurement: Record the baseline impedance signal, which reflects the cardiomyocyte beating rate and amplitude, for a stable period before adding the compound.
-
Compound Addition: Add the different concentrations of this compound to the wells.
-
Data Acquisition: Continuously monitor the impedance signal for a desired duration (e.g., 24-48 hours) to assess both acute and chronic effects on cardiomyocyte function.
-
Data Analysis: Analyze the impedance recordings to determine concentration-dependent effects on beat rate, contractility index, and cell viability. Calculate EC50 values for these parameters.
-
Optional Multiplexing: At the end of the experiment, cell viability can be further assessed using assays for ATP content or release of lactate dehydrogenase (LDH).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced bradycardia via S1P1 receptor activation in cardiomyocytes.
Caption: Experimental workflow for in vitro cardiovascular safety assessment of this compound.
References
- 1. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Cardiodynamic Interactions between Two S1P1 Receptor Modulators in an Experimental Clinical Setting: Different Pharmacokinetic Properties as an Opportunity to Mitigate First-Dose Heart Rate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Long-term effects of siponimod on cardiovascular and autonomic nervous system in secondary progressive multiple sclerosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitigation of Initial Cardiodynamic Effects of the S1P1 Receptor Modulator Ponesimod Using a Novel Up-Titration Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 13. metrionbiosciences.com [metrionbiosciences.com]
- 14. An impedance-based cellular assay using human iPSC-derived cardiomyocytes to quantify modulators of cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Contractility Assay for Human Stem Cell-derived Cardiomyocytes: One Beat Closer to Tracking Heart Muscle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. insights.envigo.com [insights.envigo.com]
- 17. Small Animal Telemetry [datasci.com]
AUY954 Technical Support Center: Solution Stability Guide
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of AUY954 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at a concentration of approximately 30 mg/mL.[1][2] For most in vitro cellular assays, DMSO is the preferred solvent for preparing high-concentration stock solutions.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2]
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: While specific long-term stability data for this compound in DMSO is not publicly available, general best practices for small molecule inhibitors recommend aliquoting the stock solution into single-use volumes and storing them at -20°C or -80°C. This minimizes freeze-thaw cycles which can contribute to compound degradation.
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[1] For experiments requiring aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice to the final working concentration immediately before use.[1]
Q5: My this compound solution has precipitated. What should I do?
A5: Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or upon dilution into an aqueous buffer. If you observe precipitation, it is recommended to discard the solution and prepare a fresh one. Ensure that the final concentration in your aqueous experimental medium does not exceed the solubility limit. Gentle warming and vortexing may help to redissolve the compound in the initial stock solution, but if precipitation occurs in the final aqueous medium, the concentration is likely too high.
Q6: How can I check if my this compound solution has degraded?
A6: Visual inspection for color change or precipitation is the first step. For a more rigorous assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the solution and quantify any degradation products. A stability-indicating HPLC method would be required to separate the parent compound from any potential degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon thawing | The compound may have come out of solution during freezing. | Warm the vial to room temperature or briefly in a 37°C water bath and vortex thoroughly to ensure complete dissolution before use. |
| Precipitation upon dilution into aqueous buffer (e.g., cell culture media) | The final concentration of this compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final solution may be too low to maintain solubility. | Prepare a fresh dilution at a lower final concentration. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to your cells (typically ≤ 0.5%). |
| Inconsistent or lower than expected activity in experiments | The compound may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, or storage in aqueous solution). | Prepare a fresh stock solution from solid this compound. Aliquot the stock solution to minimize freeze-thaw cycles. Always prepare fresh dilutions in aqueous buffers immediately before use. |
| Color change in the solution | This may indicate chemical degradation of the compound. | Discard the solution and prepare a fresh one. Ensure proper storage conditions are maintained. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | 30 mg/mL | [1][2] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [1][2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1][2] |
| Stock Solution in DMSO/DMF | -20°C or -80°C | Data not available; best practice is to use within 1-6 months and minimize freeze-thaw cycles. | General Recommendation |
| Aqueous Solution | Not Recommended | Not recommended for storage longer than one day. | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution by dissolving the this compound solid in the solvent of choice (e.g., DMSO) to the desired concentration (e.g., 10 mM). To aid dissolution, the solvent should be purged with an inert gas.[1]
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing Working Solutions in Aqueous Buffer
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently.
-
Perform a serial dilution of the DMSO stock solution with the aqueous buffer to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.[1]
-
Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Simplified S1P1 receptor signaling pathway activated by this compound.
References
Reversibility of lymphocyte sequestration after AUY954 withdrawal
Welcome to the technical support center for researchers utilizing AUY954. This resource provides troubleshooting guidance and frequently asked questions regarding the reversible effects of this compound on lymphocyte sequestration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced lymphocyte sequestration?
A1: this compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). It functions as a functional antagonist by binding to S1P1 on lymphocytes, leading to the receptor's internalization.[1] This prevents lymphocytes from egressing out of secondary lymphoid organs, such as lymph nodes, resulting in their sequestration and a subsequent reduction of circulating lymphocytes in the peripheral blood (lymphopenia).[2][3]
Q2: Is the lymphocyte sequestration caused by this compound reversible?
A2: Yes, the sequestration of lymphocytes induced by this compound is reversible upon withdrawal of the compound.[1] The underlying mechanism of S1P1 receptor modulation is, by nature, a reversible process. Once the drug is cleared from the system, S1P1 receptors are re-expressed on the lymphocyte surface, allowing them to respond to the natural S1P gradient and exit the lymphoid tissues, thereby restoring peripheral lymphocyte counts.
Q3: How long does it take for lymphocyte counts to return to baseline after stopping this compound treatment?
Q4: Will this compound affect all lymphocyte populations equally?
A4: S1P1 receptor modulators can have differential effects on lymphocyte subsets. The sequestration is most pronounced for naïve T cells and central memory T cells, which rely heavily on S1P1 for their circulation through secondary lymphoid organs. Effector memory T cells, which often reside in peripheral tissues, may be less affected.
Q5: What is the expected magnitude of lymphocyte reduction in peripheral blood following this compound administration?
A5: Administration of S1P1 receptor modulators typically induces a profound reduction in circulating lymphocytes. While the exact percentage can vary based on dose, species, and individual response, it is common to observe a decrease of 50-80% from baseline in preclinical models.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant reduction in peripheral lymphocyte count after this compound administration. | Improper drug formulation or administration: The compound may not have been fully dissolved or was not administered correctly (e.g., failed oral gavage or intraperitoneal injection). | Ensure the vehicle is appropriate for this compound and that the compound is completely in solution or suspension. Verify administration technique. Include a positive control group if possible. |
| Incorrect dosage: The dose may be too low to induce a significant effect. | Review the literature for effective dose ranges in your specific animal model and ensure correct calculations. | |
| Timing of blood collection: Blood sampling may have been performed too early or too late to observe the peak effect. | Perform a time-course experiment to determine the optimal time point for observing lymphopenia after this compound administration in your model. | |
| High variability in lymphocyte counts between animals in the same treatment group. | Inconsistent drug administration: Variable amounts of the compound may have been delivered to each animal. | Refine and standardize the administration technique to ensure consistent dosing. |
| Biological variability: Individual animals may respond differently to the drug. | Increase the number of animals per group to improve statistical power and account for biological variation. | |
| Stress during handling and blood collection: Stress can influence circulating lymphocyte numbers. | Acclimatize animals to handling and blood collection procedures before the start of the experiment. | |
| Incomplete recovery of lymphocyte counts after this compound withdrawal. | Extended dosing regimen: A longer treatment period may require a longer recovery time. | Extend the observation period post-withdrawal and collect blood samples at multiple time points (e.g., 3, 7, 10, and 14 days post-treatment). |
| Compound accumulation: Depending on the pharmacokinetics, the compound may not be fully cleared. | Review the pharmacokinetic profile of this compound to ensure the withdrawal period is sufficient for drug clearance. | |
| Difficulty in identifying specific lymphocyte subsets by flow cytometry. | Inappropriate antibody panel: The combination of antibodies may not be optimal for distinguishing between different T and B cell populations. | Design a flow cytometry panel with validated markers for your target lymphocyte subsets (see Experimental Protocols section for a suggested panel). |
| Poor sample quality: Red blood cell contamination or excessive cell death can interfere with staining and analysis. | Ensure proper red blood cell lysis and handle samples gently on ice to maintain cell viability. Use a viability dye to exclude dead cells from the analysis. |
Data Presentation
Table 1: Expected Peripheral Blood Lymphocyte Counts in a Murine Model Before, During, and After this compound Treatment
| Time Point | Treatment Group | Absolute Lymphocyte Count (x 10^6 cells/mL) | Percentage of Baseline |
| Day 0 (Baseline) | Vehicle Control | 5.5 ± 0.8 | 100% |
| This compound | 5.6 ± 0.9 | 100% | |
| Day 3 (End of Treatment) | Vehicle Control | 5.3 ± 0.7 | ~96% |
| This compound | 1.2 ± 0.4 | ~21% | |
| Day 7 (4 Days Post-Withdrawal) | Vehicle Control | 5.6 ± 0.8 | ~102% |
| This compound | 3.5 ± 0.6 | ~63% | |
| Day 10 (7 Days Post-Withdrawal) | Vehicle Control | 5.4 ± 0.9 | ~98% |
| This compound | 5.2 ± 0.7 | ~93% |
Note: The data presented in this table are representative values based on typical findings for selective S1P1 receptor modulators in preclinical mouse models and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Assessment of Lymphocyte Sequestration and Reversibility in a Mouse Model
-
Animal Model: C57BL/6 mice, 8-12 weeks of age.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentration.
-
Treatment Regimen:
-
Administer this compound or vehicle control daily for 3 consecutive days via oral gavage.
-
A typical dose for robust lymphocyte sequestration is 1-10 mg/kg.
-
-
Blood Collection:
-
Collect a baseline blood sample (Day 0) from the submandibular or saphenous vein.
-
Collect blood samples at the end of the treatment period (e.g., 4-6 hours after the last dose on Day 3) to assess maximal sequestration.
-
Collect blood samples at several time points after the final dose (e.g., Day 5, Day 7, Day 10, Day 14) to monitor the reversal of lymphopenia.
-
-
Blood Processing and Analysis:
-
Collect 50-100 µL of peripheral blood into EDTA-coated tubes.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine absolute lymphocyte counts.
-
For flow cytometric analysis, proceed to Protocol 2.
-
Protocol 2: Flow Cytometric Analysis of Peripheral Blood Lymphocyte Subsets
-
Sample Preparation:
-
Aliquot 50 µL of whole blood into a 5 mL FACS tube.
-
Add 1 mL of 1X RBC Lysis Buffer, vortex briefly, and incubate for 5-10 minutes at room temperature in the dark.
-
Centrifuge at 400 x g for 5 minutes.
-
Decant the supernatant and wash the cell pellet with 2 mL of FACS buffer (PBS + 2% FBS).
-
Repeat the centrifugation and decanting step.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titrated cocktail of fluorescently conjugated antibodies.
-
Suggested Murine Panel:
-
CD45-PerCP-Cy5.5 (to identify all hematopoietic cells)
-
CD3e-FITC (to identify T cells)
-
CD19-PE (to identify B cells)
-
CD4-APC (to identify helper T cells)
-
CD8a-PE-Cy7 (to identify cytotoxic T cells)
-
A viability dye (e.g., 7-AAD or a fixable viability stain)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300 µL of FACS buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on viable, single, CD45+ cells before identifying lymphocyte subsets (CD19+ for B cells, CD3+ for T cells, and further sub-gating on CD4+ and CD8+ T cells).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Addressing Variability in NVP-AUY922 (Luminespib) Response in Preclinical Models
Disclaimer: The following information is for research purposes only and does not constitute medical advice. NVP-AUY922 (luminespib) is an experimental drug candidate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the preclinical response to the Hsp90 inhibitor, NVP-AUY922.
Troubleshooting Guide
Issue 1: Significant variation in the IC50 values of NVP-AUY922 across different cancer cell lines.
Possible Cause: The intrinsic molecular characteristics of the cancer cell lines can greatly influence their sensitivity to Hsp90 inhibition.
Suggested Actions:
-
Client Protein Dependency: Assess the baseline expression and activation status of known Hsp90 client proteins critical for the specific cancer type under investigation (e.g., HER2, EGFR, AKT, BCR-ABL).[1][2] Cell lines highly dependent on the stability of one or more of these oncoproteins are generally more sensitive to NVP-AUY922.
-
Gene Expression Profiling: Compare the baseline gene expression profiles of sensitive versus resistant cell lines. Studies have identified specific gene signatures that may predict sensitivity. For instance, in non-small cell lung cancer (NSCLC), differences in the expression of genes like KIAA1324L, THC1923177, DSG3, and PI3 have been observed between sensitive and resistant lines.
-
Mutation Status: Determine the mutation status of key oncogenes. For example, some cancer cells with specific mutations in EGFR or KRAS may exhibit differential sensitivity.[3][4][5]
-
Cellular Metabolism: Consider the metabolic activity of the cell lines. For instance, the expression and activity of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) have been implicated in the sensitivity to some Hsp90 inhibitors, although NVP-AUY922's action may be NQO1-independent in certain contexts.[6]
Issue 2: Development of acquired resistance to NVP-AUY922 in a previously sensitive preclinical model.
Possible Cause: Prolonged exposure to NVP-AUY922 can lead to the emergence of resistance mechanisms.
Suggested Actions:
-
Upregulation of Heat Shock Proteins: Monitor for the induction of a heat shock response, particularly the upregulation of Hsp70 and other co-chaperones like Hsp10 and Hsp60.[2][3] This is a common compensatory mechanism that can counteract the effects of Hsp90 inhibition.
-
Activation of Bypass Signaling Pathways: Investigate the activation of alternative survival pathways. For example, resistance in some models can be associated with the activation of the PI3K/AKT pathway as a bypass mechanism.[7]
-
Drug Efflux Pumps: Evaluate the expression of ATP-binding cassette (ABC) transporters, which can be involved in multidrug resistance by actively pumping the drug out of the cell.[6]
-
Alterations in Hsp90 or Client Proteins: Although less common, sequence the Hsp90 gene or key client proteins to check for mutations that might alter drug binding or reduce client protein dependency.
Issue 3: Inconsistent in vivo efficacy despite promising in vitro results.
Possible Cause: The tumor microenvironment and host factors can significantly impact the in vivo response to NVP-AUY922.
Suggested Actions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct thorough PK/PD studies in your animal model to ensure that the administered dose achieves and maintains a therapeutic concentration within the tumor tissue.[2]
-
Tumor Microenvironment: Characterize the tumor microenvironment. Factors such as hypoxia, nutrient availability, and interactions with stromal cells can influence drug response.
-
Combination Therapy: Explore combination strategies. NVP-AUY922 has shown synergistic effects when combined with other agents like chemotherapy (cisplatin, gemcitabine, oxaliplatin), targeted therapies (nilotinib, trastuzumab), or radiation.[1][4][5][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NVP-AUY922?
A1: NVP-AUY922 is a potent, synthetic, second-generation Hsp90 inhibitor.[6] It binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90's "client" proteins, many of which are oncoproteins critical for cancer cell growth, proliferation, and survival.[2][8] A hallmark of Hsp90 inhibition is the concurrent upregulation of Hsp70.[2][6]
Q2: Which cancer types have shown preclinical sensitivity to NVP-AUY922?
A2: NVP-AUY922 has demonstrated potent preclinical activity against a broad range of cancer types, including:
-
Breast cancer, particularly HER2-positive and trastuzumab-resistant models[1][2]
-
Multiple myeloma[11]
-
Pancreatic and colorectal cancer[6]
-
Leukemia (BCR-ABL positive)[8]
-
Esophageal adenocarcinoma[12]
-
Nasopharyngeal carcinoma[9]
Q3: Are there any known biomarkers that can predict the response to NVP-AUY922?
A3: While no single biomarker is universally predictive, several factors are associated with sensitivity:
-
High dependency on Hsp90 client proteins: Tumors driven by oncoproteins like HER2, mutant EGFR, or BCR-ABL are often more sensitive.[1][2][4][5]
-
Gene expression signatures: Specific baseline gene expression patterns have been correlated with sensitivity in NSCLC cell lines.
-
Proteomic profiling: Studies in prostate tumor explants have identified proteins like TIMP1 as response markers and PCBP3 and DNAJA1 as potential predictive or resistance markers.[13]
Q4: What are the common downstream effects of NVP-AUY922 treatment on signaling pathways?
A4: Inhibition of Hsp90 by NVP-AUY922 leads to the degradation of client proteins, resulting in the downregulation of key signaling pathways, including:
-
PI3K/AKT/mTOR pathway: Through the degradation of upstream receptors (e.g., HER2, EGFR) and AKT itself.[2][8]
-
RAF/MEK/ERK pathway: Through the degradation of components like RAF-1.
-
Cell cycle regulation: Through the degradation of cell cycle kinases such as CDK4.[9][12]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of NVP-AUY922 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Breast Cancer | |||
| BT-474 | HER2+ | 6-17 | [1] |
| SKBr3 | HER2+ | 6-17 | [1] |
| MDA-MB-453 | HER2+ | 6-17 | [1] |
| HCC1954 | HER2+ | 6-17 | [1] |
| JIMT-1 | HER2+ | 6-17 | [1] |
| BT-474-HR | Trastuzumab-resistant | 6-17 | [1] |
| SKBr3-pool2 | Trastuzumab-resistant | 6-17 | [1] |
| NSCLC | |||
| 41 cell lines | NSCLC | < 100 | [3] |
| H1975 | EGFR mutant | Sensitive | [3] |
| A549 | KRAS mutant | Relatively resistant | [3] |
| Pancreatic/Colorectal | |||
| PANC-1 | Pancreatic | Sensitive to NVP-AUY922 | [6] |
| CFPAC-1 | Pancreatic | Sensitive to NVP-AUY922 | [6] |
| Caco-2 | Colorectal | Sensitive to NVP-AUY922 | [6] |
| LoVo | Colorectal | Sensitive | [6] |
Experimental Protocols
1. Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: The following day, add NVP-AUY922 at various concentrations (e.g., from 1 nM to 1 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a commercial kit like CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using appropriate software.[3]
2. Western Blot Analysis for Hsp90 Client Protein Degradation
-
Cell Lysis: Treat cells with NVP-AUY922 for a defined time (e.g., 18-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Hsp90 client proteins (e.g., HER2, EGFR, AKT, P-AKT), Hsp70, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
3. In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer NVP-AUY922 via an appropriate route (e.g., intraperitoneal or intravenous) at a defined dose and schedule (e.g., 50 mg/kg, twice weekly).[8]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[2][3]
Visualizations
Caption: Mechanism of action of NVP-AUY922 and its downstream effects.
Caption: A typical experimental workflow to assess NVP-AUY922 response.
References
- 1. The HSP90 inhibitor NVP-AUY922 inhibits growth of HER2 positive and trastuzumab-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor NVP-AUY922 enhances the radiation sensitivity of lung cancer cell lines with acquired resistance to EGFR-tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Potential benefits of combined treatment with Hsp90 inhibitor AUY922 and cisplatin for overcoming drug resistance in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Phase 1/1B trial of the heat shock protein 90 inhibitor NVP-AUY922 as monotherapy or in combination with bortezomib in patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Study of AUY922, a Novel Hsp90 Inhibitor, in the Treatment of Esophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Novel Response and Predictive Biomarkers to Hsp90 Inhibitors Through Proteomic Profiling of Patient-derived Prostate Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating AUY954 Administration for Central Nervous System Research: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the delivery of AUY954 for central nervous system (CNS) studies. It addresses common questions and potential challenges encountered during experimental procedures, with a focus on practical solutions and established methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of CNS studies?
This compound is a selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Its mechanism in the CNS is primarily linked to the modulation of neuroinflammation. By targeting S1P1 receptors, this compound can sequester lymphocytes in secondary lymphoid tissues, reducing their infiltration into the CNS.[1] This has shown therapeutic potential in animal models of autoimmune neurodegenerative diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[3]
Q2: Is this compound an HSP90 inhibitor?
No, this compound is a selective S1P1 receptor agonist.[1][2] There may be confusion with a similarly named compound, NVP-AUY922, also known as Luminespib, which is a potent HSP90 inhibitor.[4][][6] It is crucial to distinguish between these two compounds as their mechanisms of action and therapeutic targets are entirely different. Heat shock protein 90 (HSP90) inhibitors are being investigated in neurodegenerative diseases for their role in reducing the accumulation of misfolded proteins.[7][8][9]
Q3: Can this compound cross the blood-brain barrier (BBB)?
The ability of systemically administered this compound to cross the blood-brain barrier is not well-documented in publicly available literature. Research on CNS effects of this compound has often utilized direct administration methods to bypass the BBB.
Q4: What are the common methods for delivering this compound in CNS studies?
Due to the challenges of crossing the blood-brain barrier, direct CNS delivery methods have been employed in preclinical studies. One documented method is intra-cerebroventricular (ICV) injection . This technique ensures that the compound reaches the cerebrospinal fluid and brain parenchyma directly.[3] For systemic effects, particularly related to lymphocyte sequestration, oral administration has been used in animal models.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected CNS effects after systemic (e.g., oral, intravenous) administration. | Limited Blood-Brain Barrier Penetration: this compound may not efficiently cross the BBB. | Consider Direct CNS Delivery: For targeting the CNS directly, intra-cerebroventricular (ICV) or other direct administration routes should be considered.[3] Confirm Systemic Effects: Verify that systemic administration is achieving the desired peripheral effects, such as lymphocyte sequestration, to confirm compound activity. |
| Variability in experimental results. | Inconsistent Drug Delivery: Issues with the administration technique, such as incorrect placement of an ICV cannula, can lead to variable drug concentrations in the CNS. | Refine Surgical and Injection Protocols: Ensure standardized and validated surgical procedures for cannula implantation. Utilize imaging techniques to confirm placement. Implement a consistent and slow infusion rate for ICV delivery. |
| Observed off-target effects. | High Localized Concentration: Direct CNS delivery can lead to high local concentrations that may cause non-specific effects. | Perform Dose-Response Studies: Conduct thorough dose-finding studies to identify the minimum effective concentration that elicits the desired therapeutic effect while minimizing off-target activity. |
| Compound precipitation in vehicle. | Poor Solubility: this compound may have limited solubility in certain vehicles. | Optimize Vehicle Formulation: Based on available data, this compound can be dissolved in DMSO.[11] For in vivo use, further dilution in a suitable vehicle like PBS may be necessary. Always perform solubility tests with the chosen vehicle at the final concentration before administration. |
Experimental Protocols
Intra-cerebroventricular (ICV) Administration of this compound in a Mouse Model of EAE
This protocol is a summary of the methodology described in studies investigating the neuroprotective effects of S1P1 modulation.[3]
Objective: To deliver this compound directly to the central nervous system to assess its effects on neuroinflammation and clinical symptoms in an experimental autoimmune encephalomyelitis (EAE) mouse model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO and sterile PBS)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for craniotomy
-
Cannula and osmotic minipump system
-
EAE-induced mice
Procedure:
-
Animal Preparation: Anesthetize the EAE mouse and mount it in a stereotaxic frame.
-
Surgical Implantation: Perform a craniotomy to expose the skull over the target lateral ventricle. Implant a cannula into the lateral ventricle at precise stereotaxic coordinates.
-
Pump Connection: Connect the implanted cannula to an osmotic minipump filled with the this compound solution or vehicle control. The minipump is typically placed subcutaneously on the back of the animal.
-
Drug Delivery: The osmotic minipump will deliver a continuous and controlled infusion of this compound directly into the cerebroventricular system over a specified period.
-
Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesics. Monitor the animals daily for clinical signs of EAE and any adverse effects.
Signaling Pathways and Experimental Workflows
Caption: this compound acts as an S1P1 receptor agonist, leading to receptor internalization and preventing lymphocyte egress from lymph nodes, thereby reducing neuroinflammation.
Caption: Experimental workflow for intra-cerebroventricular (ICV) delivery of this compound using an osmotic minipump in a mouse model.
References
- 1. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luminespib - Wikipedia [en.wikipedia.org]
- 6. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 7. Hsp90 and Its Co-Chaperones in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat shock protein 90 in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stressing Out Hsp90 in Neurotoxic Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sphingosine 1 Phosphate at the Blood Brain Barrier: Can the Modulation of S1P Receptor 1 Influence the Response of Endothelial Cells and Astrocytes to Inflammatory Stimuli? | PLOS One [journals.plos.org]
Technical Support Center: Stabilizing AUY954 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential degradation of AUY954 in cell culture media. As a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, maintaining the stability of this compound in solution is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the biological activity of this compound over the course of my cell culture experiment. What could be the cause?
A1: A loss of this compound activity during an experiment can stem from several factors. The compound may be chemically unstable in the aqueous, near-physiological pH environment of the cell culture medium, potentially undergoing hydrolysis or oxidation.[1] Additionally, components of the media, especially if supplemented with serum, may contain enzymes that could metabolize this compound.[2] Other possibilities include adsorption of the compound to plasticware or precipitation out of solution if its solubility limit is exceeded.[1][3]
Q2: What are the most likely chemical degradation pathways for this compound in cell culture media?
A2: Based on its chemical structure, N-[[2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]benzo[b]thien-5-yl]methyl]-β-alanine[4], potential degradation pathways for this compound could include hydrolysis of the amide bond or oxidation of the thioether in the benzothiophene ring. The physiological pH of cell culture media (typically 7.2-7.4) can facilitate hydrolysis, while dissolved oxygen and trace metals in the media can promote oxidation.[1][2]
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
A3: The most direct way to assess the stability of this compound is to perform a time-course experiment.[3] This involves incubating this compound in your complete cell culture medium (with and without cells) at 37°C and collecting samples at various time points (e.g., 0, 2, 8, 24, 48 hours). The concentration of the parent this compound compound in these samples can then be quantified using a sensitive and specific analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][3]
Q4: Are there any general best practices for preparing and storing this compound solutions to minimize degradation?
A4: Yes. It is recommended to prepare a concentrated stock solution of this compound in an anhydrous solvent such as DMSO.[3] This stock solution should be aliquoted into small, single-use volumes in tightly sealed, light-protecting vials and stored at -20°C or -80°C to minimize freeze-thaw cycles and exposure to light and moisture.[3][5] On the day of the experiment, a fresh working solution should be prepared by diluting the stock solution into the cell culture medium immediately before use.[5]
Q5: Could components of the cell culture medium, such as serum, affect the stability of this compound?
A5: Yes, serum contains various proteins and enzymes that can impact the stability of small molecules.[2] Serum proteins, like albumin, can bind to compounds, which may either stabilize them or reduce their effective concentration.[2] More importantly, esterases and other enzymes present in serum can metabolize susceptible compounds.[2] It is advisable to test the stability of this compound in both serum-free and serum-containing media to assess the impact of serum components.[3]
Troubleshooting Guides
This section provides a structured approach to resolving common issues related to potential this compound degradation.
Issue 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Suggested Solution |
| This compound degradation in culture medium. | Prepare fresh this compound working solutions for each experiment. Minimize the time between adding this compound to the medium and applying it to the cells.[5] Conduct a time-course stability study using HPLC or LC-MS/MS to quantify the degradation rate under your specific experimental conditions.[3] |
| Precipitation of this compound in the medium. | Visually inspect the medium for any precipitate after adding this compound. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.[1] If solubility is an issue, consider preparing a more dilute stock solution. |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips to minimize non-specific binding.[3] Include a control without cells to assess the extent of binding to the culture vessel.[3] |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy. |
| Incomplete solubilization of this compound. | Ensure the compound is fully dissolved in the stock solution and the final working solution. Gentle vortexing or sonication may be necessary. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS/MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium (with and without serum) to the final desired experimental concentration (e.g., 1 µM).
-
Incubation: Aliquot the working solution into sterile, low-protein-binding tubes or wells of a plate. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Quenching and Storage: Immediately after collection, stop potential degradation by adding 2 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins. Transfer the supernatant to a new tube and store at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour time point to determine the stability profile.
Illustrative Stability Data
The following table provides a hypothetical example of stability data for this compound in different media conditions.
| Time (hours) | % this compound Remaining (DMEM, serum-free) | % this compound Remaining (DMEM + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 8 | 92 | 85 |
| 24 | 85 | 70 |
| 48 | 75 | 55 |
Visualizations
References
Validation & Comparative
A Preclinical Efficacy Showdown: AUY954 vs. Fingolimod (FTY720)
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the S1P receptor modulators AUY954 and Fingolimod (FTY720) in preclinical models, supported by experimental data.
This guide provides a detailed comparison of the efficacy of two sphingosine-1-phosphate (S1P) receptor modulators, this compound and Fingolimod (FTY720). While Fingolimod is a clinically approved treatment for relapsing-remitting multiple sclerosis, this compound remains a valuable research tool due to its high selectivity for the S1P1 receptor. This comparison focuses on their mechanisms of action and performance in preclinical models of autoimmune disease, particularly Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.
Mechanism of Action: A Tale of Two Modulators
Both this compound and Fingolimod function by modulating S1P receptors, which play a crucial role in lymphocyte trafficking. The therapeutic effect of these compounds is primarily attributed to their ability to induce the internalization and degradation of S1P1 receptors on lymphocytes. This process, known as functional antagonism, prevents lymphocytes from exiting lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) and mitigating autoimmune-mediated inflammation and damage.[1][2]
Fingolimod is a prodrug that requires phosphorylation in vivo to its active form, fingolimod-phosphate.[1] This active metabolite is a non-selective agonist for four of the five S1P receptor subtypes (S1P1, 3, 4, and 5).[3] In contrast, this compound is a selective S1P1 receptor agonist.[4] This difference in receptor selectivity is a key distinguishing feature between the two compounds.
References
- 1. cms.transpharmation.com [cms.transpharmation.com]
- 2. bowdish.ca [bowdish.ca]
- 3. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AUY954 Selectivity Against Other S1P Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AUY954's selectivity for the Sphingosine-1-Phosphate (S1P) receptor subtype 1 (S1P1) against other S1P receptor subtypes. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Data Presentation: this compound Selectivity Profile
This compound is a potent and selective agonist for the S1P1 receptor, a key regulator of lymphocyte trafficking.[1] Its selectivity is crucial for minimizing off-target effects that can arise from the activation of other S1P receptor subtypes, which are involved in a variety of physiological processes. The following table summarizes the available quantitative data on the activity of this compound across the five S1P receptor subtypes.
| Receptor Subtype | Agonist Activity (EC50) | Reference |
| S1P1 | ~1 nM | [2] |
| S1P2 | No significant activity reported | |
| S1P3 | No significant activity reported | |
| S1P4 | No significant activity reported | |
| S1P5 | Activity observed at high concentrations | [2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
It is important to note that while this compound is highly selective for S1P1, some activity on S1P5 has been observed at high concentrations.[2] This highlights the importance of using this compound at appropriate concentrations in experimental settings to ensure on-target effects.
Experimental Protocols
The selectivity of this compound is typically validated using a panel of functional assays that measure the activation of each S1P receptor subtype in response to the compound. The most common assays employed are GTPγS binding assays, calcium mobilization assays, and β-arrestin recruitment assays.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the S1P receptors. Agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing a specific human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and saponin.
-
Incubation: Membranes are incubated with varying concentrations of this compound and a fixed concentration of [³⁵S]GTPγS.
-
Separation: The reaction is terminated by rapid filtration through a filter plate, which separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of this compound to determine the EC50 value.
Calcium Mobilization Assay
S1P receptor subtypes, particularly S1P2 and S1P3, can signal through Gq/11 proteins, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures this change in [Ca²⁺]i as an indicator of receptor activation.
Methodology:
-
Cell Culture: Cells stably expressing a specific S1P receptor subtype are plated in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity is plotted against the concentration of this compound to calculate the EC50 value.
β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a key step in receptor desensitization and internalization and can be used as a measure of receptor activation.
Methodology:
-
Cell Lines: Engineered cell lines are used that co-express an S1P receptor subtype fused to a protein fragment and β-arrestin fused to a complementary fragment.
-
Agonist Stimulation: The cells are treated with different concentrations of this compound.
-
Complementation: Agonist-induced recruitment of β-arrestin to the receptor brings the two protein fragments into proximity, leading to the generation of a detectable signal (e.g., luminescence or fluorescence).
-
Signal Detection: The signal is measured using a plate reader.
-
Data Analysis: The signal intensity is plotted against the concentration of this compound to determine the EC50 value.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: S1P1 Receptor Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Validating this compound Selectivity.
References
Comparative Analysis of AUY954 and KRP-203 in Transplantation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two promising sphingosine-1-phosphate (S1P) receptor modulators, AUY954 and KRP-203 (also known as mocravimod), in the context of solid organ transplantation. This analysis is based on available preclinical data to inform future research and development.
Both this compound and KRP-203 are potent immunomodulators that function by targeting S1P receptors, leading to the sequestration of lymphocytes in secondary lymphoid organs and thereby preventing their infiltration into transplanted grafts. While both compounds share a common mechanism of action, they exhibit differences in receptor selectivity, have been evaluated in different transplantation models, and have been tested with various combination therapies. This guide aims to provide a clear, data-driven comparison to aid in the evaluation of these compounds for further investigation in transplant immunology.
Mechanism of Action: Targeting S1P Receptors
This compound and KRP-203 are both agonists of the S1P1 receptor, which is crucial for the egress of lymphocytes from lymph nodes.[1][2] By binding to and internalizing the S1P1 receptor on lymphocytes, these drugs effectively trap the immune cells, reducing their numbers in the peripheral circulation and preventing them from mounting an attack against the allograft.[3][4]
KRP-203 is a selective agonist for S1P1 and S1P5 receptors.[5] In contrast, this compound is reported to be a monoselective S1P1 receptor agonist, which may offer a more targeted therapeutic approach with a potentially different side-effect profile.[1][6] The engagement of other S1P receptor subtypes can influence various physiological processes, and thus, the distinct selectivity profiles of these two compounds are a key point of comparison.
Figure 1: Mechanism of S1P Receptor Modulation
Comparative Efficacy in Preclinical Transplantation Models
Table 1: Efficacy of this compound in Rat Heart Transplantation
| Treatment Group | Dose (mg/kg/day) | Combination Agent | Median Survival Time (MST) (days) | Reference |
| Placebo | - | - | 6 | [7] |
| RAD001 (Everolimus) | 0.3 | - | 7 | [7] |
| This compound + RAD001 | 1 + 0.3 | RAD001 | >28 | [7] |
| This compound + RAD001 | 3 + 0.3 | RAD001 | >28 | [7] |
| This compound + RAD001 | 10 + 0.3 | RAD001 | >28 | [7] |
Table 2: Efficacy of KRP-203 in Various Rat Transplantation Models
| Transplant Model | Treatment Group | Dose (mg/kg/day) | Combination Agent | Mean Survival Time (MST) (days) | Reference |
| Skin Allograft (mHC-disparate) | KRP-203 | 0.3 | - | >17.4 | [8] |
| Skin Allograft (mHC-disparate) | KRP-203 | 1.0 | - | >27.0 | [8] |
| Skin Allograft (mHC-disparate) | KRP-203 | 3.0 | - | >27.4 | [8] |
| Heart Allograft (MHC-incompatible) | KRP-203 + CsA | 0.3 + 1.5 | Cyclosporine A | >50 | [9] |
| Renal Allograft | KRP-203 + CsA | 0.3 + 1.0 | Cyclosporine A | >27.4 | [10] |
| Islet Allotransplantation (mice) | KRP-203 | 1.0 or 3.0 | - | 44% graft survival at 60 days | [5][11] |
| Islet Allotransplantation (mice) | KRP-203 + Sirolimus | 3.0 + 0.3 | Sirolimus | 83% graft survival at 60 days | [5][11] |
Peripheral Lymphocyte Depletion
A primary pharmacodynamic effect of S1P receptor modulators is the reduction of circulating lymphocytes.
Table 3: Effect of this compound and KRP-203 on Peripheral Lymphocyte Counts
| Compound | Animal Model | Dose (mg/kg) | Effect on Lymphocyte Count | Reference |
| This compound | Lewis Rats | 0.1 | Dose-dependent depletion | [1] |
| This compound | Lewis Rats | 0.3 | Dose-dependent depletion | [1] |
| This compound | Lewis Rats | 1 | Dose-dependent depletion | [1] |
| This compound | Lewis Rats | 3 | Dose-dependent depletion | [1] |
| KRP-203 | LDL-R-/- Mice | 3.0 (daily for 16 weeks) | Markedly decreased | [3][12] |
| KRP-203 | Rats | Not specified | Reduced peripheral blood mononuclear cells (lymphocytes and monocytes) | [9] |
Experimental Protocols
This compound in a Stringent Rat Heart Transplantation Model
-
Animal Model: Male Dark Agouti (DA) donor rats and Lewis (LEW) recipient rats.[1]
-
Transplantation: Heterotopic heart transplantation was performed. Graft survival was monitored daily by palpation of the heartbeat. Rejection was defined as the complete cessation of a palpable heartbeat.[1]
-
Drug Administration: this compound was administered orally at doses of 1, 3, and 10 mg/kg/day in combination with a subtherapeutic dose of RAD001 (0.3 mg/kg/day). Treatment started 3 days before transplantation and continued for 26 days.[7]
Figure 2: this compound Rat Heart Transplant Workflow
KRP-203 in a Rat Renal Transplantation Model
-
Animal Model: Male Lewis (LEW) rats were used as both donors and recipients for isogenic transplantation and Dark Agouti (DA) to LEW for allogeneic transplantation.[10]
-
Transplantation: Left kidney transplantation was performed. Graft survival was monitored, and renal function was assessed by measuring serum creatinine and creatinine clearance.[10]
-
Drug Administration: KRP-203 was administered orally at a dose of 0.3 mg/kg/day in combination with a low dose of cyclosporine A (CsA) at 1.0 mg/kg/day.[10]
Figure 3: KRP-203 Rat Renal Transplant Workflow
Safety and Tolerability
A significant adverse effect associated with some S1P receptor modulators is transient bradycardia. KRP-203 has been shown to have a reduced tendency to cause bradycardia compared to FTY720, a non-selective S1P receptor agonist.[8] This improved safety profile is attributed to its selectivity, particularly its lack of activity at the S1P3 receptor, which is implicated in heart rate regulation.[10] The monoselectivity of this compound for the S1P1 receptor would also suggest a potentially favorable cardiac safety profile, though direct comparative data with KRP-203 is lacking.
Summary and Future Directions
Both this compound and KRP-203 demonstrate significant promise as immunomodulators for preventing allograft rejection in preclinical models.
-
This compound stands out for its high selectivity for the S1P1 receptor, which may translate to a more targeted therapeutic effect and an improved safety profile. The available data in a stringent rat heart transplant model shows its potent efficacy when used in combination with an mTOR inhibitor.
-
KRP-203 has been evaluated in a broader range of transplantation models, including kidney, heart, skin, and islet cells, consistently demonstrating its ability to prolong graft survival, particularly in combination with calcineurin inhibitors or mTOR inhibitors. Its selectivity for S1P1 and S1P5, while avoiding S1P3, appears to confer a good safety profile regarding bradycardia.
For drug development professionals, the choice between these two compounds may hinge on the specific therapeutic indication and the desired combination therapy. The high selectivity of this compound makes it an excellent candidate for indications where precise S1P1 targeting is paramount. The broader preclinical validation of KRP-203 across multiple transplant types may provide a stronger rationale for its development in a wider range of transplantation settings.
Future research should focus on direct, head-to-head comparisons of this compound and KRP-203 in standardized transplantation models. Such studies would provide a clearer understanding of their relative potency, efficacy, and safety. Furthermore, elucidating the specific contribution of S1P5 agonism by KRP-203 to its overall immunomodulatory effects in transplantation would be a valuable area of investigation. As the field moves towards minimizing the toxicity of long-term immunosuppression, selective S1P receptor modulators like this compound and KRP-203 represent a promising therapeutic avenue.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. qeios.com [qeios.com]
- 5. KRP-203 Is a Desirable Immunomodulator for Islet Allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of sphingosine-1-phosphate 1 receptor agonist, KRP-203, in combination with a subtherapeutic dose of cyclosporine A for rat renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KRP-203 Is a Desirable Immunomodulator for Islet Allotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Western Blot Validation of Downstream Signaling: A Comparative Guide
An Important Note on AUY954: The designation "this compound" can be ambiguous. In scientific literature, it primarily refers to a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist . However, due to its similarity to the well-known Hsp90 inhibitor NVP-AUY922 , and the common use of Western blot to validate the downstream effects of Hsp90 inhibition, this guide will address both compounds. We will first focus on the Hsp90 inhibitor NVP-AUY922, as it most closely aligns with the detailed validation of downstream signaling via Western blot. Subsequently, we will provide a comparative guide for the S1P1 agonist this compound.
Part 1: NVP-AUY922, an HSP90 Inhibitor
NVP-AUY922 (Luminespib) is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth, proliferation, and survival.[1] Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins.[2] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70.[3]
Western blotting is a key technique to confirm the mechanism of action of Hsp90 inhibitors by demonstrating the degradation of client proteins and the induction of Hsp70.[1]
Comparative Analysis of Hsp90 Inhibitors by Western Blot
This section compares the effects of NVP-AUY922 with other common Hsp90 inhibitors, 17-AAG (Tanespimycin) and Ganetespib (STA-9090), on key downstream client proteins. The data, derived from various studies, shows the percentage decrease in protein levels following treatment, as determined by densitometry of Western blots.
| Hsp90 Inhibitor | Target Protein | Cell Line | Concentration | Treatment Time | Protein Level (% of Control) | Reference |
| NVP-AUY922 | p-Akt | BT-474 | 50 nM | 24 h | Decreased | [4] |
| Akt | HCT116 | 80 nM | 72 h | Decreased | [5] | |
| ERBB2 (HER2) | BT-474 | 50 nM | 24 h | Decreased | [4] | |
| CDK4 | HCT116 | 80 nM | 72 h | Decreased | [5] | |
| Hsp70 | ATL cell lines | 50 nM | 48 h | Increased | [3] | |
| 17-AAG | Akt | MCF-7 | 3 µM | 48 h | ~50% | [6] |
| c-Raf | MCF-7 | 3 µM | 48 h | ~40% | [6] | |
| CDK4 | HT29 | 1.36 µM | 24 h | Decreased | [7] | |
| Hsp70 | HT29 | 1.36 µM | 24 h | Increased | [7] | |
| Ganetespib | EGFR | NCI-H1975 | 100 nM | 24 h | Decreased | [8] |
| p-Akt | NCI-H1975 | 100 nM | 24 h | Decreased | [8] | |
| Akt | JEKO-1 | 100 nM | 72 h | Decreased | [9] | |
| Hsp70 | M14 | 100 nM | 24 h | Increased | [10] |
Signaling Pathway of Hsp90 Inhibition
The following diagram illustrates the mechanism of Hsp90 inhibition and the subsequent degradation of its client proteins.
Experimental Protocol: Western Blot for Hsp90 Client Protein Degradation
This protocol provides a general framework for assessing the effects of Hsp90 inhibitors on client protein levels.
-
Cell Culture and Treatment:
-
Seed cells (e.g., BT-474, HCT116) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of NVP-AUY922 (e.g., 10 nM - 1 µM) or other Hsp90 inhibitors for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against client proteins (e.g., Akt, CDK4, HER2), Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
-
Part 2: this compound, an S1P1 Receptor Agonist
This compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G-protein coupled receptor.[5] S1P1 activation is involved in a variety of cellular processes, including cell migration, proliferation, and survival.[11] Upon agonist binding, S1P1 can activate downstream signaling cascades, notably the PI3K/Akt and MAPK/ERK pathways.[12] Western blotting can be used to validate the activation of these pathways by detecting the phosphorylation of key kinases like Akt and ERK.
Comparative Analysis of S1P1 Agonists by Western Blot
This section compares the effects of this compound with other S1P1 modulators, Fingolimod (FTY720) and SEW2871, on the phosphorylation of downstream signaling proteins. Quantitative data for direct comparisons are limited; therefore, the table summarizes the observed effects from different studies.
| S1P1 Modulator | Target Protein | Cell/Tissue Type | Concentration | Treatment Time | Effect on Phosphorylation | Reference |
| This compound | p-ERK | Cultured rat astrocytes | Not specified | Not specified | Stimulation | [4] |
| p-Akt | Not specified | Not specified | Not specified | Implied activation | [12] | |
| Fingolimod (FTY720) | p-Akt | Myocardial tissue | 500 nM | 30-90 min | Increased | [13] |
| p-ERK | MCF-7 cells | 5-20 µM | 48 h | Down-regulation | [8] | |
| p-Akt | Human T-cells | Not specified | Various | Down-regulation | [1] | |
| SEW2871 | p-Akt | Myocardial tissue | Not specified | 30 min | Transient Increase | [13] |
| p-ERK | Various | EC50 ~13.8 nM | Not specified | Activation | [12] | |
| p-Akt | Various | EC50 ~13.8 nM | Not specified | Activation | [12] |
Note: The effects of S1P1 modulators can be cell-type and context-dependent. Fingolimod, for instance, can act as a functional antagonist upon prolonged exposure due to receptor internalization.[4]
Signaling Pathway of S1P1 Receptor Activation
The following diagram illustrates the downstream signaling pathways activated by an S1P1 agonist like this compound.
Experimental Protocol: Western Blot for Phospho-Kinase Analysis
This protocol is designed to assess the phosphorylation status of kinases like ERK and Akt following treatment with S1P1 modulators.
-
Cell Culture and Treatment:
-
Culture cells in appropriate media and seed in 6-well plates to reach 70-80% confluency.
-
For phosphorylation studies, it is often necessary to serum-starve the cells for 12-24 hours prior to treatment to reduce basal kinase activity.
-
Treat cells with this compound or other S1P1 modulators at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Follow the same lysis procedure as described in the Hsp90 inhibitor protocol, ensuring that phosphatase inhibitors are included in the lysis buffer.
-
-
Protein Quantification:
-
Perform a BCA assay to determine protein concentrations.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare samples with Laemmli buffer and run on an SDS-PAGE gel as previously described.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK (Thr202/Tyr204) or anti-phospho-Akt (Ser473)).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing (Crucial for Phospho-protein Analysis):
-
After imaging, strip the membrane of the phospho-specific antibody using a stripping buffer.
-
Wash the membrane thoroughly.
-
Re-block the membrane and probe with a primary antibody that recognizes the total protein for the kinase of interest (e.g., anti-total ERK or anti-total Akt).
-
This step is essential to normalize the phospho-protein signal to the total amount of the protein, ensuring that any observed changes are due to phosphorylation and not changes in protein expression.
-
-
Data Analysis:
-
Quantify the band intensities for both the phospho-protein and the total protein.
-
Calculate the ratio of the phospho-protein to the total protein for each sample to determine the relative level of kinase activation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of phosphorylation of immunomodulatory agent FTY720 (fingolimod) on antiproliferative activity against breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Gene Expression Analysis in AUY954 (Luminespib)-Treated Lymphocytes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HSP90 inhibitor Luminespib (NVP-AUY922), often misidentified as AUY954, with other heat shock protein 90 (HSP90) inhibitors. The focus is on their impact on gene expression in lymphocytes, supported by experimental data and detailed protocols.
Introduction to Luminespib (NVP-AUY922) and HSP90 Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell survival, proliferation, and signaling pathways. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Luminespib (NVP-AUY922) is a potent, second-generation, non-geldanamycin HSP90 inhibitor that has demonstrated significant anti-tumor activity in various cancer models, including those of hematological origin.[1][2]
Comparative Analysis of Gene Expression Changes
Treatment of lymphocytes with HSP90 inhibitors like Luminespib induces significant changes in gene expression. A hallmark of HSP90 inhibition is the upregulation of heat shock proteins, particularly HSP70, as a compensatory response.[3] Concurrently, the destabilization of HSP90 client proteins leads to the downregulation of genes involved in cell survival, proliferation, and cell cycle control.
This section compares the effects of Luminespib (NVP-AUY922) with another well-studied HSP90 inhibitor, Ganetespib, on gene expression in lymphocytes and related cancer cell lines.
| Gene Category | Gene | Effect of Luminespib (NVP-AUY922) | Effect of Ganetespib | Cell Type | Reference |
| Heat Shock Response | HSP70 | Upregulation | Upregulation | Adult T-cell Leukemia (ATL) cells, Chronic Lymphocytic Leukemia (CLL) cells | [3][4] |
| Cell Survival & Apoptosis | MCL1 | Decreased transcription | Not explicitly stated | Chronic Lymphocytic Leukemia (CLL) cells | [4] |
| CFLAR | Decreased transcription | Not explicitly stated | Chronic Lymphocytic Leukemia (CLL) cells | [4] | |
| BIRC5 (Survivin) | Decreased transcription | Not explicitly stated | Chronic Lymphocytic Leukemia (CLL) cells | [4] | |
| NF-κB Signaling | IKKα, IKKβ | Depletion of protein | Not explicitly stated | Chronic Lymphocytic Leukemia (CLL) cells | [4] |
| Cell Cycle | Cdk4, Cdk6 | Depletion of protein | Not explicitly stated | Adult T-cell Leukemia (ATL) cells | [1][3] |
| PI3K/Akt Signaling | Akt, phospho-Akt | Depletion of protein | Not explicitly stated | Adult T-cell Leukemia (ATL) cells | [1][3] |
| Interferon Response | IFIT1, IFIT2, IFIT3 | Not explicitly stated | Upregulation | Melanoma cells (in the context of T-cell killing) | [3][5] |
| CXCL9, CXCL10 | Not explicitly stated | Upregulation (in combination with anti-CTLA4) | Murine tumor model | [3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams illustrate the HSP90 signaling pathway affected by Luminespib and a typical experimental workflow for gene expression analysis.
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following are generalized protocols for RNA extraction and subsequent gene expression analysis, which should be optimized for specific experimental conditions.
Lymphocyte Isolation and Culture
-
Source: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture: Lymphocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
HSP90 Inhibitor Treatment
-
Lymphocytes are seeded at a density of 1 x 10^6 cells/mL.
-
After 24 hours, cells are treated with the desired concentrations of Luminespib (NVP-AUY922) or other HSP90 inhibitors (e.g., Ganetespib). A vehicle control (e.g., DMSO) is run in parallel.
-
Cells are incubated for the desired time points (e.g., 24, 48 hours).
Total RNA Extraction
-
Cell Lysis: Harvested cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., TRIzol reagent or buffer from a commercial RNA extraction kit).
-
RNA Purification: Total RNA is extracted following the manufacturer's protocol of the chosen kit (e.g., RNeasy Mini Kit, Qiagen). This typically involves phase separation, precipitation, and washing steps.
-
DNase Treatment: An on-column DNase digestion is performed to remove any contaminating genomic DNA.
-
Elution: RNA is eluted in RNase-free water.
RNA Quality and Quantity Assessment
-
Quantification: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Integrity: RNA integrity is assessed using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is generally recommended for downstream applications like RNA-seq and microarray analysis.
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation: An mRNA-focused library is prepared from total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This involves poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are assessed for quality using tools like FastQC.
-
Reads are aligned to a reference genome using an aligner such as STAR.
-
Gene expression levels are quantified using tools like RSEM or featureCounts.
-
Differential gene expression analysis between treated and control samples is performed using packages like DESeq2 or edgeR in R.
-
Pathway and gene ontology analysis are conducted to interpret the biological significance of the differentially expressed genes.
-
Gene Expression Analysis: Microarray
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, and fluorescent dyes (e.g., Cy3 and Cy5) are incorporated.
-
Hybridization: Labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.
-
Scanning: The microarray is scanned using a laser scanner to detect the fluorescence intensity at each probe spot.
-
Data Analysis:
-
The raw intensity data is normalized to correct for technical variations.
-
The ratio of the two fluorescent signals is calculated for each spot to determine the relative gene expression.
-
Statistical analysis is performed to identify genes with significant changes in expression.
-
Conclusion
Luminespib (NVP-AUY922) is a potent HSP90 inhibitor that significantly alters the gene expression profile of lymphocytes, leading to the downregulation of key survival and proliferation pathways. While it shares the common mechanism of HSP70 induction with other HSP90 inhibitors like Ganetespib, there are likely to be inhibitor-specific effects on gene expression that warrant further investigation. The provided protocols and workflows offer a framework for conducting such comparative studies, which are essential for understanding the nuanced effects of different HSP90 inhibitors and for the development of more effective and targeted cancer therapies.
References
- 1. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibition enhances cancer immunotherapy by upregulating interferon response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of HSP90 inhibitor ganetespib for neoadjuvant treatment of stage II/III breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Confirming AUY954-Induced Lymphopenia: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AUY954-induced lymphopenia with other sphingosine-1-phosphate (S1P) receptor modulators. It includes supporting experimental data, detailed protocols for complete blood count (CBC) analysis, and visualizations of the relevant biological pathways and experimental workflows.
This compound, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, is known to induce lymphopenia by sequestering lymphocytes in secondary lymphoid tissues. This mechanism of action is shared by other S1P receptor modulators used in the treatment of autoimmune diseases. Understanding the comparative effects of these agents on peripheral lymphocyte counts is crucial for preclinical and clinical research.
Comparative Analysis of S1P Receptor Modulator-Induced Lymphopenia
A retrospective multicenter study provides real-world data on the degree of lymphopenia induced by several S1P receptor modulators in patients with Multiple Sclerosis[1]. The following table summarizes the mean lymphocyte counts at baseline and at various time points post-treatment, offering a valuable comparison for contextualizing the effects of this compound.
| Drug | Baseline (T0) Mean Lymphocyte Count (cells/µL) | 1 Month (T1) Mean Lymphocyte Count (cells/µL) | 3 Months (T3) Mean Lymphocyte Count (cells/µL) | 6 Months (T6) Mean Lymphocyte Count (cells/µL) |
| Fingolimod | Not specified | 751 | Not specified | Not specified |
| Siponimod | Not specified | 608 | Not specified | 598 |
| Ozanimod | Not specified | 1105 | Not specified | Not specified |
| Ponesimod | Not specified | 921 | Not specified | 818 |
| This compound | Preclinical data confirms a reduction in absolute lymphocyte counts[2]. | Specific quantitative data from comparative human studies is not readily available in the public domain. | Specific quantitative data from comparative human studies is not readily available in the public domain. | Specific quantitative data from comparative human studies is not readily available in the public domain. |
Data for Fingolimod, Siponimod, Ozanimod, and Ponesimod is adapted from a real-world observational study in MS patients.[1]
Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration
This compound and other S1P1 receptor modulators act as functional antagonists of the S1P1 receptor on lymphocytes. This antagonism disrupts the natural S1P gradient that lymphocytes follow to egress from secondary lymphoid organs, such as lymph nodes. Consequently, lymphocytes are retained within these tissues, leading to a reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.
Caption: S1P1 receptor modulation by this compound leading to lymphopenia.
Experimental Protocols
Complete Blood Count (CBC) for Lymphopenia Assessment
A complete blood count is a fundamental analysis to quantify circulating blood cells, including lymphocytes. Modern hematology analyzers automate this process, providing accurate and reproducible results.
Objective: To determine the absolute lymphocyte count in whole blood samples following treatment with this compound or alternative compounds.
Materials:
-
Whole blood collected in EDTA (ethylenediaminetetraacetic acid) anticoagulant tubes.
-
Automated hematology analyzer (e.g., Sysmex XN-series, Beckman Coulter DxH series).
-
Calibrators and quality control materials specific to the analyzer.
-
Isotonic diluent.
-
Lysing reagents.
-
Sheath fluid.
Procedure:
-
Sample Collection and Handling:
-
Collect whole blood into EDTA-containing tubes using standard phlebotomy techniques.
-
Gently invert the tube 8-10 times to ensure proper anticoagulation and prevent clotting.
-
Samples should be stored at room temperature and analyzed within 24 hours of collection for optimal results.
-
-
Instrument Preparation and Quality Control:
-
Perform daily startup and shutdown procedures for the hematology analyzer as per the manufacturer's instructions.
-
Run daily quality control (QC) checks using low, normal, and high control materials to ensure the accuracy and precision of the instrument. All QC results must be within the acceptable range before processing patient samples.
-
-
Sample Analysis:
-
Ensure the sample is well-mixed by gentle inversion.
-
Present the sample to the analyzer's aspiration probe.
-
The analyzer will automatically aspirate the required volume of blood.
-
Internally, the instrument dilutes the blood and uses a combination of electrical impedance and/or flow cytometry with laser light scattering to differentiate and count the various cell populations.
-
For lymphocyte counting, cells are typically identified based on their size and nuclear characteristics.
-
-
Data Acquisition and Interpretation:
-
The analyzer's software will generate a report detailing the counts of various blood cell types.
-
The absolute lymphocyte count is typically reported in cells per microliter (cells/µL) or as a percentage of the total white blood cell count.
-
Lymphopenia is generally defined as an absolute lymphocyte count below the established normal reference range.
-
Experimental Workflow for Confirming Drug-Induced Lymphopenia
The following diagram illustrates a typical workflow for investigating and confirming lymphopenia induced by a test compound like this compound in a preclinical or clinical setting.
Caption: A generalized experimental workflow for lymphopenia confirmation.
This guide provides a foundational understanding of this compound-induced lymphopenia in the context of other S1P receptor modulators. The provided data and protocols can aid researchers in designing and interpreting studies aimed at characterizing the hematological effects of novel immunomodulatory compounds.
References
A Comparative Analysis of the Immunomodulatory Effects of AUY954 and Ozanimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of AUY954 and Ozanimod, two sphingosine-1-phosphate (S1P) receptor modulators. While both compounds target the S1P signaling pathway to alter immune cell trafficking, they exhibit distinct receptor selectivity profiles that influence their biological effects. This document summarizes key preclinical and clinical data, details relevant experimental methodologies, and visualizes the underlying mechanisms of action.
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of immunomodulatory drugs that prevent the egress of lymphocytes from secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to infiltrate tissues and contribute to inflammation.[1] This mechanism has proven effective in the treatment of autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis (UC).[2][3]
Ozanimod , an FDA-approved drug, is a selective modulator of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[4][5] Its efficacy has been demonstrated in extensive clinical trials for relapsing forms of MS and moderately to severely active UC.[2][6] This compound is a research compound known to be a selective S1P1 receptor modulator.[7][8] It has been investigated in preclinical models of autoimmune demyelinating diseases, such as experimental autoimmune neuritis (EAN) and experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS.[7][9] This guide will compare these two molecules based on available scientific literature.
Mechanism of Action and Signaling Pathway
Both this compound and Ozanimod function as agonists at their respective S1P receptors. Upon binding, they induce the internalization and degradation of the receptor, leading to a state of functional antagonism.[5][10] This prevents lymphocytes from detecting the natural S1P gradient that guides their exit from lymph nodes, effectively trapping them and leading to a reduction in peripheral blood lymphocyte counts.[7][11]
The primary distinction lies in their receptor targets. This compound's effects are mediated solely through S1P1, whereas Ozanimod's actions involve both S1P1 and S1P5.[5][7] S1P1 is predominantly expressed on lymphocytes and is the key receptor regulating their trafficking.[1] S1P5 is found on various cells within the central nervous system (CNS), including oligodendrocytes and astrocytes, as well as on natural killer (NK) cells.[3] The engagement of S1P5 by Ozanimod may contribute to direct effects within the CNS, independent of its peripheral immunomodulatory actions.[12]
Figure 1: Signaling pathway of this compound and Ozanimod.
Comparative Efficacy in Preclinical Models
Direct comparative efficacy data between this compound and Ozanimod is limited. However, data from studies on EAE, a common animal model for MS, allow for an indirect comparison of their effects.
One study investigating the neuroprotective effects of Ozanimod in an EAE model also utilized this compound to dissect the contribution of S1P1 versus S1P5 signaling.[9][13] The results suggested that the modulation of S1P1 is the primary driver of the therapeutic effects observed with Ozanimod in dampening neuroinflammation and ameliorating clinical disability in EAE mice.[9][13] This highlights the critical role of the S1P1-mediated sequestration of lymphocytes, a mechanism shared by both compounds.
| Parameter | This compound | Ozanimod |
| Animal Model | Experimental Autoimmune Encephalomyelitis (EAE), Experimental Autoimmune Neuritis (EAN) | Experimental Autoimmune Encephalomyelitis (EAE) |
| Reported Effects | - Significantly prevented paraparesis in EAN rats.[7][8]- Reduced T cell, B cell, and macrophage infiltration in sciatic nerves.[7][8]- Decreased inflammatory demyelination.[7][8]- Ameliorated clinical disability in EAE mice with intra-cerebroventricular treatment.[9][13] | - Reduced clinical severity of EAE.[14][15]- Inhibited lymphocyte infiltration into the spinal cord.[14][15]- Attenuated local inflammatory response driven by microglia and infiltrating T cells.[9][12]- Reduced axonal damage and preserved CNS tissue morphology.[12] |
Table 1: Comparison of Efficacy in Preclinical Models
Impact on Lymphocyte Subsets
Ozanimod has been studied extensively for its effects on various lymphocyte populations in both preclinical models and clinical trials. It causes a dose-dependent reduction in absolute lymphocyte counts, with a more pronounced effect on CCR7+ T cells (naive and central memory T cells) which are crucial for the inflammatory process in autoimmune diseases.[3][5] In contrast, effector memory T cells, which are important for immune surveillance, are less affected.[16] While Ozanimod treatment leads to reductions in most T and B cell subsets, it has minimal impact on monocytes and natural killer (NK) cells.[16] However, some studies in EAE models suggest an increase in the frequency of total NK cells in the blood and CNS.[14][15]
Data on the specific lymphocyte subset effects of this compound are less detailed. Studies in EAE models confirm that this compound treatment causes a reduction of absolute lymphocyte counts in the blood.[7] The selective S1P1 agonism of this compound is known to sequester lymphocytes into secondary lymphoid tissues, which is the basis for its immunomodulatory effect.[7][8]
| Lymphocyte Subset | This compound | Ozanimod |
| Total Lymphocytes | Causes profound and reversible reduction in blood.[7][17] | Dose-dependent reduction to ~45% of baseline at 3 months in clinical trials.[4] |
| T Cells | Reduces T cell infiltration in peripheral nerves (EAN model).[8] | Reduces circulating total T cells, with greater decreases in CD4+ than CD8+ T cells.[16] Preferentially reduces naive and central memory T cells.[5] |
| B Cells | Reduces B cell infiltration in peripheral nerves (EAN model).[8] | Reduces circulating total B cells.[16] |
| Natural Killer (NK) Cells | Data not readily available. | Minimal change in clinical studies.[16] Increased frequency in blood and CNS in EAE model.[14][15] |
| Monocytes | Data not readily available. | Minimal change.[16] |
Table 2: Comparative Effects on Circulating Lymphocyte Subsets
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in this guide.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
EAE is the most commonly used animal model for multiple sclerosis.
Figure 2: Generalized workflow for EAE studies.
-
Animals: Female C57BL/6 or Lewis rats are commonly used.[14][18]
-
Induction: EAE is actively induced by subcutaneous immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 or myelin P2 protein peptide in Complete Freund's Adjuvant (CFA).[14][19][20]
-
Adjuvant: Pertussis toxin is typically administered intraperitoneally on the day of immunization and two days later to enhance the autoimmune response.[19]
-
Treatment: Oral administration of this compound, Ozanimod, or a vehicle control is initiated either prophylactically (from the day of immunization) or therapeutically (at the onset of clinical signs).[14][21]
-
Assessment: Animals are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no signs, 5 = moribund). At the end of the experiment, tissues such as the spinal cord and brain are collected for histological analysis of inflammation and demyelination, and blood and lymphoid organs are collected for flow cytometric analysis of immune cell populations.[14][22]
Lymphocyte Sequestration Assay
This assay quantifies the reduction in circulating lymphocytes following drug administration.
-
Animals: Mice or rats are administered a single oral dose of the test compound (this compound or Ozanimod) or vehicle.
-
Blood Collection: Blood samples are collected at various time points post-administration (e.g., 0, 4, 8, 24, 48 hours).
-
Cell Counting: Absolute lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry.
-
Analysis: The percentage reduction in lymphocyte count from baseline is calculated for each treatment group to determine the pharmacodynamic effect of the compound.[4][7]
Receptor Selectivity Assays
These assays determine the binding affinity and functional activity of the compounds at different S1P receptor subtypes.
-
Competitive Radioligand Binding Assay: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., tritiated Ozanimod or [35S]-GTPγS) from membranes of cells engineered to express a specific S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).[23][24] The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.
-
Functional Assays (e.g., GTPγS Binding Assay): These assays measure the functional consequence of receptor binding, such as G-protein activation. The potency (EC50) of the compound to stimulate [35S]-GTPγS binding in cell membranes expressing the target receptor is measured.[24]
Summary and Conclusion
This compound and Ozanimod are both potent immunomodulators that function by sequestering lymphocytes in secondary lymphoid organs. The key difference lies in their receptor selectivity: this compound is a selective S1P1 modulator, while Ozanimod targets both S1P1 and S1P5.
-
Shared Mechanism: The primary immunomodulatory effect of both compounds—the reduction of circulating lymphocytes—is driven by their functional antagonism of the S1P1 receptor. Preclinical data suggest that S1P1 modulation is sufficient to achieve therapeutic efficacy in models of autoimmune neuroinflammation.[9]
-
Ozanimod's Dual Targeting: Ozanimod's additional activity at S1P5 may confer direct effects within the CNS, potentially contributing to neuroprotection, although the clinical significance of this is still under investigation.[12]
-
Data Availability: The publicly available data for Ozanimod is far more extensive, encompassing large-scale clinical trials in human populations. This compound remains a research tool, with data primarily derived from preclinical animal models.
For researchers in drug development, the comparison highlights a critical question in S1P modulator design: the relative importance of S1P1 selectivity versus broader targeting of multiple S1P receptor subtypes. While the selective S1P1 agonism of this compound demonstrates a powerful immunomodulatory effect, the clinical success of Ozanimod suggests that targeting S1P5 in addition to S1P1 may offer a favorable efficacy and safety profile for treating complex autoimmune diseases. Further head-to-head preclinical and, if warranted, clinical studies would be necessary to definitively delineate the therapeutic advantages of each selectivity profile.
References
- 1. iris.uninettunouniversity.net [iris.uninettunouniversity.net]
- 2. ZEPOSIA® (ozanimod) Mechanism of Action [zeposia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ZEPOSIA® (ozanimod) Mechanism of Action for MS | HCPs [zeposiahcp.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 15. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease | springermedizin.de [springermedizin.de]
- 17. rupress.org [rupress.org]
- 18. Immune Modifying Effect of Drug Free Biodegradable Nanoparticles on Disease Course of Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of severe experimental autoimmune neuritis with a synthetic peptide corresponding to the 53-78 amino acid sequence of the myelin P2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AUY954: A Procedural Guide for Laboratory Professionals
For immediate action, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the manufacturer-provided Safety Data Sheet (SDS) for AUY954 before proceeding with any disposal method. The following guide provides essential safety and logistical information based on general best practices for the disposal of potent, hazardous research compounds.
As a selective S1P1 receptor agonist used in research, this compound should be handled as a potent and hazardous compound.[1][2] Improper disposal can pose risks to personnel and the environment. Adherence to stringent disposal protocols is a critical component of laboratory safety and regulatory compliance.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE. A multi-layered approach is crucial to minimize exposure.
| Task Category | Recommended Personal Protective Equipment |
| Handling Solid this compound | Double nitrile gloves, disposable gown/lab coat, safety glasses with side shields, and a fit-tested N95 respirator or higher. All handling of the solid compound should occur within a certified chemical fume hood or a containment glove box. |
| Handling this compound Solutions | Double nitrile gloves, disposable gown/lab coat, and chemical splash goggles. Procedures with a risk of aerosolization should be performed in a chemical fume hood. |
| Waste Segregation & Packaging | Heavy-duty gloves over nitrile gloves, disposable gown, chemical splash goggles or a face shield. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires meticulous segregation at the point of generation. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[1][3][4]
Step 1: Waste Identification and Segregation
Immediately upon generation, segregate this compound waste into the following streams:
-
Bulk this compound Waste: This includes unused or expired solid this compound, concentrated stock solutions, and grossly contaminated materials from a spill cleanup. This category is typically considered "RCRA-regulated" hazardous waste.
-
Trace Contaminated Solid Waste: This includes "empty" vials, weigh boats, pipette tips, and other disposables that have come into contact with this compound but are not visibly contaminated with bulk amounts.
-
Trace Contaminated Liquid Waste: This includes the first rinse of emptied containers and dilute aqueous solutions. The first rinse of any container that held this compound must be collected as hazardous waste.[1]
-
Contaminated Sharps: Needles, syringes, and scalpels contaminated with this compound.
Step 2: Containerization and Labeling
Proper containerization is essential to prevent leaks and exposure.
| Waste Type | Container Specification | Labeling Requirements |
| Bulk this compound Waste | A dedicated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical nature of the waste. Special black "RCRA" containers may be required by your institution.[2] | "Hazardous Waste," "this compound," and a clear description of the contents (e.g., "Solid this compound," "this compound in DMSO"). |
| Trace Contaminated Waste | A designated yellow "trace chemotherapy" or "antineoplastic waste" container.[2][3] | "Trace Chemotherapy Waste" or "Antineoplastic Waste." |
| Contaminated Sharps | A puncture-resistant sharps container specifically designated for chemotherapy or hazardous chemical waste.[5] | "Chemotherapy Sharps Waste" or "Hazardous Sharps." |
Step 3: Waste Accumulation and Storage
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.
-
Keep waste containers closed except when adding waste.[1]
-
Ensure incompatible waste streams are segregated to prevent adverse chemical reactions.
Step 4: Final Disposal
-
Arrange for the collection of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize this compound waste unless it is a validated and approved procedure by your EHS department. There is no single accepted method of chemical deactivation for all agents.[2]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This procedural guide is intended to supplement, not replace, the specific directives from your institution's EHS department and the manufacturer's SDS for this compound. By adhering to these rigorous standards, researchers and laboratory professionals can ensure a safe working environment and maintain environmental responsibility.
References
Personal protective equipment for handling AUY954
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of AUY954, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Adherence to these procedures is vital to ensure personnel safety and mitigate potential laboratory hazards. This compound should be treated as a hazardous compound due to its high potency and biological activity.[1][2][3]
Immediate Safety and Handling Protocols
Due to its potent immunomodulatory activity, all handling of this compound, both in solid and solution form, requires stringent safety measures to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of laboratory hazards should be conducted to ensure the appropriate selection and use of PPE. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and solid particles. |
| Hand Protection | Chemical-resistant gloves (Nitrile, double-gloved) | Prevents skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Impervious laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of dust or aerosols. |
Engineering Controls
-
Ventilation: All work with solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Safety Stations: An accessible safety shower and eyewash station must be in close proximity to the handling area.
Operational Plans: From Receipt to Use
A step-by-step workflow for handling this compound ensures consistent and safe laboratory practices.
Caption: A streamlined workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols
Stock Solution Preparation:
-
Preparation: Before handling, ensure all required PPE is correctly worn. All manipulations of solid this compound must be performed in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the crystalline solid.
-
Dissolving: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 30 mg/mL.[1] For aqueous buffers, it is sparingly soluble; first dissolve in DMSO and then dilute with the aqueous buffer of choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of about 0.5 mg/mL.[1]
-
Storage of Solutions: Aqueous solutions are not recommended for storage for more than one day.[1] Stock solutions in organic solvents should be stored at -20°C.
Disposal Plans
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All chemical waste is regulated and must be disposed of through an environmental health and safety (EHS) program.[4]
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of in its original container, clearly labeled as hazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste (solutions containing this compound) | Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. |
Decontamination:
-
Surfaces: Decontaminate work surfaces with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.
-
Spills: In case of a spill, evacuate the area and follow your institution's established spill response protocol for potent compounds.
This compound: Physicochemical and Biological Data
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀F₃NO₂S | [1][5] |
| Molecular Weight | 455.5 g/mol | [1][5] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Solubility (DMSO, DMF) | ~30 mg/mL | [1] |
| Solubility (1:1 DMSO:PBS, pH 7.2) | ~0.5 mg/mL | [1] |
| Mechanism of Action | Selective S1P1 Receptor Agonist | [5] |
| EC₅₀ (for S1P1) | 1.2 nM | [5] |
Mechanism of Action: S1P1 Signaling Pathway
This compound is a selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR).[5] Upon binding, it activates intracellular signaling cascades that play a crucial role in immune cell trafficking.[6] The binding of this compound to S1P1 leads to the sequestration of lymphocytes in secondary lymphoid tissues, preventing their infiltration into sites of inflammation.[6]
Caption: Activation of the S1P1 receptor by this compound initiates downstream signaling cascades.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
